molecular formula C20H22N4O2 B15613817 Sebrinoflast CAS No. 2919854-67-2

Sebrinoflast

Cat. No.: B15613817
CAS No.: 2919854-67-2
M. Wt: 350.4 g/mol
InChI Key: CNJJEBORDAHQLN-CYBMUJFWSA-N
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Description

Sebrinoflast is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2919854-67-2

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-[4-[[(3R)-5,5-dimethyloxolan-3-yl]amino]pyrido[3,4-d]pyridazin-1-yl]-5-methylphenol

InChI

InChI=1S/C20H22N4O2/c1-12-4-5-15(17(25)8-12)18-14-6-7-21-10-16(14)19(24-23-18)22-13-9-20(2,3)26-11-13/h4-8,10,13,25H,9,11H2,1-3H3,(H,22,24)/t13-/m1/s1

InChI Key

CNJJEBORDAHQLN-CYBMUJFWSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide on Sebetralstat (Ekterly®)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is intended for a specialized audience and is based on publicly available data. The compound "Sebrinoflast" could not be identified in scientific literature; this guide focuses on "Sebetralstat," a phonetically similar and well-documented therapeutic agent.

Introduction and Mechanism of Action

Sebetralstat, marketed as Ekterly®, is an orally administered, competitive, and reversible small molecule inhibitor of plasma kallikrein (PKa).[1][2][3] It is the first oral on-demand therapy approved for the treatment of acute attacks of hereditary angioedema (HAE) in adults and pediatric patients 12 years of age and older.[3][4][5] HAE is a rare genetic disorder characterized by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to unregulated activation of the Kallikrein-Kinin System (KKS).[5]

The core mechanism of Sebetralstat involves the targeted inhibition of plasma kallikrein.[1][3] By binding to plasma kallikrein, Sebetralstat prevents the proteolytic cleavage of high-molecular-weight kininogen (HK) into the potent vasodilator bradykinin (B550075).[1][2][3][4] Excessive bradykinin production is the primary driver of increased vascular permeability, which leads to the characteristic subcutaneous and submucosal swelling (angioedema) seen in HAE attacks.[2][3][5] Furthermore, Sebetralstat suppresses a positive feedback loop within the KKS, thereby reducing the generation of Factor XIIa and additional plasma kallikrein.[1][2][3][4][6] This dual action effectively halts the progression of an HAE attack.[1][6]

Sebetralstat_Mechanism_of_Action cluster_KKS Kallikrein-Kinin System (KKS) Cascade cluster_intervention Therapeutic Intervention FXIIa Factor XIIa Prekallikrein Plasma Prekallikrein FXIIa->Prekallikrein Activates PKa Plasma Kallikrein (PKa) Prekallikrein->PKa Cleavage PKa->FXIIa Positive Feedback HK High-Molecular-Weight Kininogen (HK) PKa->HK Cleavage Bradykinin Bradykinin HK->Bradykinin Releases Edema Vasodilation & Increased Permeability (Angioedema) Bradykinin->Edema Causes Sebetralstat Sebetralstat Sebetralstat->PKa Inhibits

Caption: Mechanism of action of Sebetralstat in the Kallikrein-Kinin System.

Pharmacodynamic and Pharmacokinetic Properties

Sebetralstat demonstrates rapid and potent inhibition of plasma kallikrein activity. Following a single 600 mg oral dose in healthy subjects, greater than 90% mean inhibition of plasma kallikrein activity was observed starting at 30 minutes and was maintained for approximately 6 hours post-dose.[2][4]

Pharmacokinetic Data

The pharmacokinetic (PK) profile of Sebetralstat is characterized by rapid oral absorption and extensive metabolism. Key PK parameters are summarized below.

ParameterValue (following a single 600 mg oral dose)Reference
Tmax (Median Time to Peak Plasma Concentration) ~1.0 hour[2][4]
Cmax (Peak Plasma Concentration) 6,080 ng/mL (Geometric Mean, CV% 40)[2]
AUC0-inf (Area Under the Curve) 17,600 ng•h/mL (Geometric Mean, CV% 36)[2]
Vz/F (Apparent Volume of Distribution) 70.1 L (95% CI: 64.8, 75.4)[2][4]
CL/F (Apparent Clearance) 30.7 L/h (95% CI: 29.1, 32.2)[2][4]
Plasma Protein Binding ~77% (in vitro)[1][2][4]
Elimination Half-Life (t½) 5.3 to 8.9 hours (Mean range)[2]
Metabolism Primarily via CYP3A4, secondarily via CYP2C8[1][4]
Excretion ~63% in feces (12.5% unchanged); ~32% in urine (8.7% unchanged)[2][4]

Note: The drug can be taken without regard to food, as no clinically relevant PK differences were observed with a high-fat meal.[2][4]

Drug-Drug Interactions

Sebetralstat's metabolism is significantly affected by modulators of the CYP3A4 enzyme. Co-administration with strong or moderate CYP3A4 inducers is not recommended due to a potential decrease in efficacy.[2]

Interacting Agent ClassExample AgentEffect on Sebetralstat CmaxEffect on Sebetralstat AUCReference
Strong CYP3A4 Inhibitor Itraconazole2.4-fold Increase5.2-fold Increase[4]
Moderate CYP3A4 Inhibitor Verapamil1.8-fold Increase2.0-fold Increase[4]
Strong CYP3A4 Inducer Phenytoin66% Decrease83% Decrease[1][4]
Moderate CYP3A4 Inducer Efavirenz63% Decrease79% Decrease[1][4]

Clinical Efficacy

The efficacy of Sebetralstat for the on-demand treatment of HAE attacks was established in the pivotal Phase III KONFIDENT clinical trial.

KONFIDENT Phase III Trial Efficacy Data

The trial demonstrated that both 300 mg and 600 mg doses of Sebetralstat were superior to placebo in providing rapid symptom relief.

EndpointPlaceboSebetralstat (300 mg)Sebetralstat (600 mg)Reference
Median Time to Beginning of Symptom Relief 6.72 hours1.61 hours (p < 0.001)1.79 hours (p=0.001 vs placebo)[5][7][8]
Attacks with Complete Resolution within 24 Hours 27.4%42.5%49.5%[8]

In the KONFIDENT-S open-label extension study, the median time to the beginning of symptom relief for laryngeal attacks was 1.3 hours.[9]

Experimental Protocols

The primary evidence for Sebetralstat's efficacy comes from a well-controlled clinical trial. The methodology for this key study is outlined below.

KONFIDENT Phase III Trial Protocol
  • Study Design: A Phase III, randomized, double-blind, placebo-controlled, 3-way crossover trial (NCT05259917).[7][8][10]

  • Participant Population: 136 adult and adolescent (≥12 years) patients with a confirmed diagnosis of HAE Type I or II, who had experienced at least two attacks in the 90 days prior to enrollment.[7][10]

  • Intervention: For each eligible HAE attack, participants were instructed to administer one of three treatments:

    • Sebetralstat 300 mg (plus one placebo tablet)

    • Sebetralstat 600 mg (two 300 mg tablets)

    • Placebo (two placebo tablets)[8]

  • Primary Endpoint: The time to the beginning of symptom relief, measured using the Patient Global Impression of Change (PGI-C) scale. Relief was defined as a response of "a little better" or "better" at two or more consecutive time points within 12 hours of administration.[8][11]

  • Key Secondary Endpoints:

    • Time to a reduction in attack severity.[8]

    • Time to complete resolution of the attack.[8][10]

    • Use of conventional rescue medication within 12 hours.[11]

  • Data Collection: Participants used an electronic diary to record symptom severity and changes over time.[10]

KONFIDENT_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Attack Treatment (Crossover Design) cluster_endpoints Endpoint Assessment P 136 Patients (Age ≥12, HAE Type I/II) Attack HAE Attack Onset P->Attack Rand Randomized Treatment Assignment (per attack) Attack->Rand Dose300 Sebetralstat 300 mg Rand->Dose300 Group 1 Dose600 Sebetralstat 600 mg Rand->Dose600 Group 2 Placebo Placebo Rand->Placebo Group 3 Primary Primary Endpoint: Time to Symptom Relief (PGI-C) Dose300->Primary Secondary Secondary Endpoints: - Severity Reduction - Complete Resolution Dose300->Secondary Dose600->Primary Dose600->Secondary Placebo->Primary Placebo->Secondary

References

An In-Depth Technical Guide to Novel Proteinase-Activated Receptor-2 (PAR2) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no publicly available information for a compound named "Sebrinoflast." This suggests that "this compound" may be an internal codename, a new drug candidate not yet disclosed in public literature, or a potential misspelling of another compound.

Therefore, this technical guide will focus on a closely related and highly relevant topic for researchers, scientists, and drug development professionals: Novel Proteinase-Activated Receptor-2 (PAR2) Antagonists as a promising class of anti-inflammatory agents.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide explores the chemical structures, physicochemical properties, and mechanisms of action of emerging PAR2 antagonists. It details experimental protocols for their evaluation and presents key data in a structured format.

Introduction to PAR2 as a Therapeutic Target

Proteinase-Activated Receptor-2 (PAR2) is a G-protein coupled receptor that has been identified as a significant mediator in the initiation and progression of asthma following allergen exposure.[1] Activation of PAR2 by proteases in the airway can lead to a cascade of signaling events involving intracellular Ca2+, mitogen-activated protein kinase (MAPK), and β-arrestin, which contribute to both inflammatory and protective effects.[1] The role of PAR2 in exacerbating allergic lung disease, including eosinophilic inflammation, mucous cell metaplasia, and airway hyper-responsiveness, makes it an attractive target for novel anti-inflammatory therapies.[2]

Chemical Structures and Properties of Novel PAR2 Antagonists

While specific data for a compound named "this compound" is unavailable, research has progressed on other novel PAR2 antagonists. Two notable examples are C391 and C781.

Table 1: Physicochemical Properties of Novel PAR2 Antagonists

CompoundMolecular FormulaMolecular Weight ( g/mol )ClassKey Characteristics
C391 Data not publicly availableData not publicly availableSmall MoleculePotent antagonist of peptidomimetic- and trypsin-induced PAR2 signaling.[1]
C781 Data not publicly availableData not publicly availablePeptidomimeticBiased antagonist for the β-arrestin/MAPK signaling pathway.[3]

Mechanism of Action and Signaling Pathways

Novel PAR2 antagonists are being developed to inhibit the signaling cascades initiated by PAR2 activation. A key development in this area is the creation of "biased antagonists" that selectively inhibit one downstream pathway over another.

For instance, C781 is the first described β-arrestin/MAPK biased PAR2 antagonist.[4] It effectively inhibits protease and PAR2 agonist-induced activation of β-arrestin/MAPK signaling without affecting G-protein/Ca2+ signaling.[4] This biased antagonism is a sophisticated approach to modulate the receptor's activity, potentially offering a more targeted therapeutic effect with fewer side effects.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin, Elastase) PAR2 PAR2 Receptor Protease->PAR2 Activation G_Protein G-protein Signaling (Ca2+ Release) PAR2->G_Protein Beta_Arrestin β-arrestin Signaling (MAPK Pathway) PAR2->Beta_Arrestin Inflammation Inflammation Airway Hyperresponsiveness G_Protein->Inflammation Beta_Arrestin->Inflammation C781 C781 (Biased Antagonist) C781->Beta_Arrestin Inhibition

Caption: Biased antagonism of the PAR2 signaling pathway by C781.

Experimental Protocols for Evaluating PAR2 Antagonists

The preclinical evaluation of novel PAR2 antagonists involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

In Vitro Evaluation of PAR2 Antagonism

Objective: To determine the ability of a compound to inhibit PAR2 signaling in response to agonists.

Methodology:

  • Cell Culture: Human airway epithelial cells are cultured to confluence.

  • Agonist Stimulation: Cells are stimulated with a known PAR2 agonist, such as trypsin or a specific PAR2-activating peptide (e.g., SLIGRL-NH2).

  • Antagonist Treatment: In parallel experiments, cells are pre-treated with the PAR2 antagonist (e.g., C391) at varying concentrations before agonist stimulation.

  • Signal Readout: Downstream signaling events are measured. This can include:

    • Intracellular Calcium Mobilization: Measured using a fluorescent calcium indicator.

    • MAPK Activation (e.g., ERK phosphorylation): Assessed by Western blotting or ELISA.

    • β-arrestin Recruitment: Measured using bioluminescence resonance energy transfer (BRET) or other similar assays.

  • Data Analysis: The concentration-dependent inhibition of the agonist-induced signal by the antagonist is used to calculate IC50 values.

In_Vitro_Workflow A 1. Culture Human Airway Epithelial Cells B 2. Pre-treat with PAR2 Antagonist A->B C 3. Stimulate with PAR2 Agonist B->C D 4. Measure Downstream Signaling C->D E 5. Calculate IC50 D->E

Caption: Experimental workflow for in vitro evaluation of PAR2 antagonists.

In Vivo Evaluation in Allergen-Induced Asthma Models

Objective: To assess the efficacy of a PAR2 antagonist in reducing asthma-like symptoms in an animal model.

Methodology:

  • Animal Model: Mice are sensitized and challenged with an allergen, such as house dust mite (HDM) extract or Alternaria alternata, to induce an allergic airway response.

  • Antagonist Administration: The PAR2 antagonist (e.g., C781) is administered to the animals, often prophylactically before the allergen challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using techniques like whole-body plethysmography in response to a bronchoconstrictor (e.g., methacholine).

  • Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils).

  • Histology: Lung tissue is collected for histological analysis to assess for inflammation and mucus overproduction.

  • Data Analysis: Key indicators of asthma, such as AHR, inflammatory cell counts in BAL fluid, and histological scores, are compared between antagonist-treated and vehicle-treated groups.

Table 2: Key Preclinical Data for Novel PAR2 Antagonists in Asthma Models

CompoundAnimal ModelKey FindingsReference
C391 Alternaria-induced acute exposure murine modelReduced asthma indicators in vivo.[1]
C781 Allergen-induced asthma modelEliminated allergen-induced airway hyperresponsiveness and inflammation.[4][3]

Conclusion and Future Directions

The development of novel PAR2 antagonists, particularly biased antagonists, represents a promising new frontier in the treatment of inflammatory diseases like asthma.[3] The ability to selectively modulate PAR2 signaling pathways opens up possibilities for more targeted and effective therapies.[4] Further research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds for clinical development. The data from preclinical studies on compounds like C391 and C781 provide a strong rationale for the continued investigation of PAR2 as a therapeutic target.[1]

References

Sebrinoflast: A Technical Whitepaper on its Discovery and Synthesis as a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebrinoflast is an emerging, potent, and selective small molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. Dysregulation of the NLRP3 inflammasome is a key driver in a wide range of inflammatory and autoimmune diseases, as well as neurodegenerative and metabolic disorders. This whitepaper provides a comprehensive technical overview of the discovery and synthetic pathway of this compound, based on the pioneering work disclosed in recent patent literature. It details the probable multi-step synthesis, the underlying discovery methodology including screening and characterization assays, and key preclinical data of closely related analogs. This document aims to serve as a critical resource for researchers and drug development professionals engaged in the field of NLRP3 inhibition and inflammation-targeted therapeutics.

Introduction: The Therapeutic Promise of NLRP3 Inhibition

The innate immune system provides the first line of defense against pathogens and cellular damage. A central component of this system is the inflammasome, a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Among the various inflammasomes, the NLRP3 inflammasome is the most extensively studied and has been implicated in the pathogenesis of a broad spectrum of diseases. These include cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, non-alcoholic steatohepatitis (NASH), and neurodegenerative conditions like Alzheimer's and Parkinson's disease.

The critical role of NLRP3 in these pathologies has made it a highly attractive target for therapeutic intervention. The development of small molecule inhibitors of NLRP3 is a very active area of research, with the potential to offer novel treatment paradigms for numerous debilitating conditions. This compound has emerged from these efforts as a promising clinical candidate.

The Discovery of this compound: A Pyrido[3,4-d]pyridazine (B3350088) Derivative

The discovery of this compound is rooted in the identification of the pyrido[3,4-d]pyridazine scaffold as a novel chemotype for potent NLRP3 inhibition. The discovery process, as inferred from patent literature for closely related compounds, likely followed a systematic approach of high-throughput screening (HTS) followed by structure-guided lead optimization.

Discovery Workflow

The general workflow for the discovery of this compound and its analogs can be depicted as follows:

Synthesis_Pathway cluster_A Core Synthesis cluster_B Amine Synthesis cluster_C Final Assembly A1 2-Bromo-4-methylphenol Protection A2 Protected Phenol Grignard Formation A1->A2 e.g., MOM-Cl A3 Dichloropyrido[3,4-d]pyridazine Suzuki Coupling A2->A3 e.g., Mg, THF C1 Chlorinated Core Nucleophilic Aromatic Substitution A3->C1 B1 Chiral Precursor Multi-step Synthesis B2 (3R)-5,5-dimethyloxolan-3-amine B1->B2 B2->C1 C2 Protected this compound Deprotection C1->C2 e.g., DIPEA, DMSO C3 This compound C2->C3 e.g., HCl NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation & Inhibition PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_exp ↑ pro-IL-1β & NLRP3 expression NFkB->NLRP3_exp Stimuli Activation Stimuli (e.g., Nigericin, ATP) NLRP3 NLRP3 Stimuli->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Casp1 pro-Caspase-1 Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Active_IL1b Mature IL-1β (Inflammation) Active_Casp1->Active_IL1b Pyroptosis Pyroptosis Active_Casp1->Pyroptosis IL1b pro-IL-1β IL1b->Active_IL1b GSDMD Gasdermin D GSDMD->Pyroptosis This compound This compound This compound->NLRP3 Inhibition

Unable to Provide In-depth Technical Guide on Sebrinoflast Due to Lack of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "Sebrinoflast," no specific information regarding its mechanism of action, clinical trials, preclinical studies, or associated signaling pathways could be found in the public domain.

This absence of data prevents the creation of the requested in-depth technical guide and suggests that "this compound" may be:

  • A very new or early-stage investigational compound with no published data.

  • An internal proprietary name for a drug candidate that has not yet been disclosed publicly.

  • A potential misspelling of a different therapeutic agent.

Without any foundational scientific or clinical data, it is not possible to summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the primary sources of such in-depth technical data are typically peer-reviewed scientific publications, presentations at scientific conferences, and company press releases or publications. The lack of any such information for "this compound" indicates that this information is not currently available in the public sphere.

It is recommended to verify the spelling of the compound and to monitor scientific literature and clinical trial registries for any future disclosures related to this name. Should information on "this compound" become publicly available, a detailed technical guide could then be compiled.

Initial Studies on the Efficacy of Sebrinoflast (NVP-BHG712): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on the efficacy of Sebrinoflast, also known as NVP-BHG712. This compound is a potent and selective small molecule inhibitor of the EphB4 receptor tyrosine kinase, a key player in vasculogenesis and tumor angiogenesis.[1][2] This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Efficacy Data

The initial efficacy of this compound has been demonstrated in both in vitro and in vivo models. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseAssay TypePotency (IC50/ED50)Selectivity vs. VEGFR2Reference
EphB4 Cell-based autophosphorylation25 nM (ED50) ~200-fold more potent on EphB4[1][3]
VEGFR2Cell-based autophosphorylation4200 nM (ED50)-[1][3]
c-RafCell-free biochemical assay0.395 µM (IC50)-[3]
c-SrcCell-free biochemical assay1.266 µM (IC50)-[3]
c-AblCell-free biochemical assay1.667 µM (IC50)-[3]

Table 2: In Vivo Efficacy of this compound in a VEGF-Driven Angiogenesis Model

Animal ModelDosage (Oral)Key FindingsReference
Mouse3 mg/kg/daySignificant suppression of VEGF-stimulated tissue formation and vascularization.[3][3]
Mouse10 mg/kg/dayPotent reversal of VEGF-enhanced tissue formation and vessel growth.[3][3]
Mouse50 mg/kgResulted in plasma and tissue concentrations of approximately 10 µM for up to 8 hours, exceeding the IC50 for EphB4 inhibition.[1][1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the initial studies of this compound.

1. Cell-Based Receptor Tyrosine Kinase (RTK) Autophosphorylation Assay

  • Objective: To determine the potency and selectivity of this compound in inhibiting the autophosphorylation of EphB4 and other RTKs within a cellular context.

  • Cell Line: A375 melanoma cells stably transfected to express the target RTK (e.g., EphB4, VEGFR2).[3]

  • Methodology:

    • Cells are seeded in appropriate culture plates and grown to confluence.

    • The cells are then treated with varying concentrations of this compound.

    • Following drug treatment, the RTK is stimulated with its respective ligand (e.g., ephrinB2 for EphB4) to induce autophosphorylation.

    • Cells are lysed, and the total amount of the target RTK and its phosphorylated form are quantified using a sandwich ELISA format.

    • The ED50 value, the concentration of the compound that inhibits 50% of the maximal phosphorylation, is calculated.[1]

2. In Vivo VEGF-Driven Angiogenesis Model

  • Objective: To assess the in vivo efficacy of this compound in inhibiting angiogenesis stimulated by Vascular Endothelial Growth Factor (VEGF).

  • Animal Model: Mice.[3]

  • Methodology:

    • A growth factor implant containing VEGF is surgically placed in the mice to induce localized angiogenesis.[3]

    • Mice are orally administered this compound at various dosages (e.g., 3 mg/kg, 10 mg/kg daily).[3]

    • After a defined treatment period, the area of VEGF-stimulated tissue formation and the degree of vascularization are quantified.

    • The effect of this compound is compared to a control group receiving a vehicle.[1]

3. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

  • Objective: To determine the pharmacokinetic properties of this compound and its pharmacodynamic effect on EphB4 phosphorylation in vivo.

  • Animal Model: Mice.[1]

  • Methodology:

    • Mice are administered a single oral dose of this compound (e.g., 50 mg/kg).[1]

    • At various time points post-administration, blood and tissue samples (e.g., lung, liver) are collected.[1]

    • The concentration of this compound in plasma and tissues is measured to determine its pharmacokinetic profile.[1]

    • To assess the pharmacodynamic effect, the level of EphB4 autophosphorylation in tissue lysates is quantified, typically by ELISA or Western blot.[1][2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of EphB4 Forward Signaling

This compound acts as a specific inhibitor of the EphB4 kinase.[2] In the context of angiogenesis, EphB4 forward signaling is a crucial mediator of VEGF-induced vessel formation.[2] By binding to the ATP-binding site of the EphB4 kinase domain, this compound prevents its autophosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis.[1][2]

Sebrinoflast_Mechanism_of_Action cluster_0 Cell Membrane EphrinB2 EphrinB2 EphB4 EphB4 Receptor EphrinB2->EphB4 Binds EphB4->EphB4 ADP ADP EphB4->ADP Downstream Downstream Signaling EphB4->Downstream Activates This compound This compound (NVP-BHG712) This compound->EphB4 Inhibits ATP ATP ATP->EphB4 Phosphorylation Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: this compound inhibits EphB4 kinase activity, blocking downstream signaling and angiogenesis.

Experimental Workflow for In Vitro Kinase Profiling

The following diagram illustrates the general workflow for determining the in vitro kinase inhibition profile of a compound like this compound.

Kinase_Profiling_Workflow cluster_workflow In Vitro Kinase Profiling Workflow start Start: Compound Synthesis (this compound) assay_prep Assay Preparation: - Kinase Panel Selection - Reagent Preparation start->assay_prep compound_dilution Compound Dilution Series assay_prep->compound_dilution incubation Incubation: Kinase + Substrate + ATP + Compound compound_dilution->incubation detection Signal Detection: (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis: - IC50 Calculation - Selectivity Profiling detection->data_analysis end End: Kinase Inhibition Profile data_analysis->end

Caption: A generalized workflow for determining the in vitro kinase inhibition profile of a test compound.

Logical Relationship of this compound's Anti-Angiogenic Effect

The anti-angiogenic effect of this compound is a direct consequence of its specific inhibition of EphB4, which in turn disrupts the VEGF-mediated signaling cascade essential for new blood vessel formation.

Anti_Angiogenic_Effect_Logic VEGF VEGF Stimulation EphB4_Activation EphB4 Forward Signaling VEGF->EphB4_Activation Mediates Angiogenesis Angiogenesis EphB4_Activation->Angiogenesis Leads to This compound This compound Inhibition Inhibition of EphB4 Kinase This compound->Inhibition Inhibition->EphB4_Activation No_Angiogenesis Inhibition of Angiogenesis Inhibition->No_Angiogenesis Results in

Caption: Logical flow demonstrating how this compound inhibits VEGF-mediated angiogenesis.

References

Methodological & Application

Sebrinoflast: Information for Use in Animal Models Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and drug databases, no information could be found regarding the compound "Sebrinoflast" or its alternative identifier "KFP-305."

Therefore, detailed application notes and protocols for the use of this compound in animal models, including its mechanism of action, target signaling pathways, and established experimental procedures, cannot be provided at this time.

Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult any internal documentation or contact the originating source of the compound for detailed information. Without access to primary data, any guidance on its application in preclinical research would be purely speculative and scientifically unsound.

To facilitate future research and dissemination of knowledge, it is crucial for data on novel compounds to be published in peer-reviewed journals or deposited in public databases. This allows the scientific community to build upon new discoveries, ensure reproducibility of experiments, and accelerate the development of new therapies.

For general guidance on the design and execution of animal studies for drug development, researchers can refer to established resources and guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). These resources provide a framework for preclinical study design, including considerations for animal model selection, dose-range finding, pharmacokinetic and pharmacodynamic assessments, and toxicology studies.

Sebrinoflast: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific in vivo dosage information for the novel NLRP3 inhibitor Sebrinoflast has not been publicly disclosed in peer-reviewed literature or patent filings. The following application notes and protocols are based on established methodologies for evaluating NLRP3 inhibitors in preclinical in vivo studies. The provided quantitative data is illustrative and should be considered hypothetical. Researchers are strongly advised to conduct dose-ranging and toxicology studies to determine the optimal and safe dosage for this compound in their specific animal models.

Introduction

This compound is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory, cardiovascular, and neurological diseases. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, including its mechanism of action, representative experimental protocols, and expected outcomes.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Its activation is a two-step process:

  • Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as lipopolysaccharide (LPS), lead to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.

  • Activation (Signal 2): A second stimulus, such as ATP, crystalline substances, or toxins, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

This compound, as a direct NLRP3 inhibitor, is hypothesized to interfere with the assembly or activation of the inflammasome complex, thereby preventing the downstream inflammatory cascade.

Signaling Pathway Diagram

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Point of Inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 pro_IL1b pro-IL-1β Stimuli Activation Stimuli (e.g., ATP, Crystals) Stimuli->NLRP3_inactive activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates This compound This compound This compound->Inflammasome Inhibits Casp1->pro_IL1b cleaves pro_IL18 pro-IL-18 Casp1->pro_IL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18

NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: In Vivo Efficacy in a Murine Model of LPS-Induced Systemic Inflammation

This acute model is widely used to assess the in vivo efficacy of NLRP3 inflammasome inhibitors.

1. Animals and Housing:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Materials and Reagents:

  • This compound: Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or 5% DMSO, 40% PEG300, 5% Tween 80 in saline). The final concentration should be determined based on dose-ranging studies.

  • Lipopolysaccharide (LPS): Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free saline.

  • ATP: Prepare a stock solution of ATP in sterile saline and adjust the pH to 7.0.

  • Positive Control (Optional): A well-characterized NLRP3 inhibitor (e.g., MCC950).

3. Experimental Design and Dosing:

  • Grouping: Randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: LPS + ATP + Vehicle

    • Group 3: LPS + ATP + this compound (Low Dose, e.g., 1 mg/kg)

    • Group 4: LPS + ATP + this compound (Mid Dose, e.g., 5 mg/kg)

    • Group 5: LPS + ATP + this compound (High Dose, e.g., 25 mg/kg)

    • Group 6 (Optional): LPS + ATP + Positive Control

  • Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).

  • Dosing Regimen:

    • Administer this compound, vehicle, or positive control.

    • 30 minutes post-treatment, prime the mice with LPS (e.g., 20 mg/kg, i.p.).

    • 4 hours after LPS priming, challenge the mice with ATP (e.g., 30 mM in 200 µL, i.p.).

    • 30 minutes after the ATP challenge, euthanize the mice for sample collection.

4. Sample Collection and Analysis:

  • Blood: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma. Store plasma at -80°C.

  • Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid. Centrifuge to pellet cells and collect the supernatant.

  • Cytokine Analysis: Measure IL-1β and IL-18 levels in plasma and/or peritoneal lavage fluid using commercially available ELISA kits.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization (≥ 1 week) Grouping Randomization into Treatment Groups (n=8-10) Acclimatization->Grouping Dosing Administer this compound or Vehicle (p.o. or i.p.) LPS_Priming LPS Priming (20 mg/kg, i.p.) Dosing->LPS_Priming 30 min ATP_Challenge ATP Challenge (30 mM, i.p.) LPS_Priming->ATP_Challenge 4 hours Euthanasia Euthanasia & Sample Collection ATP_Challenge->Euthanasia 30 min Sample_Processing Process Blood (Plasma) & Peritoneal Lavage ELISA Measure IL-1β & IL-18 (ELISA) Sample_Processing->ELISA Data_Analysis Statistical Analysis (% Inhibition) ELISA->Data_Analysis

Application Notes and Protocols: Sebrinoflast Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for the preparation of a stock solution of Sebrinoflast for use in research and drug development applications. Due to the limited publicly available information on "this compound," this document outlines a generalized procedure for preparing stock solutions of novel chemical entities. Researchers must adapt this protocol based on the experimentally determined physicochemical properties of this compound, such as its molecular weight and solubility in various solvents.

It is imperative to consult the manufacturer's or supplier's certificate of analysis for any available data on this compound before proceeding. The following protocols are intended as a starting point and should be optimized for specific experimental needs.

Data Presentation

As no quantitative data for this compound is currently available in the public domain, a template table is provided below. Researchers should populate this table with their empirically determined data.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitsNotes
Molecular Weight[Enter Value] g/mol Obtain from supplier or determine experimentally.
Purity[Enter Value]%As per Certificate of Analysis.
Recommended Solvent[Enter Solvent]e.g., DMSO, Ethanol, Water.
Maximum Solubility[Enter Value]mg/mL or MIn the recommended solvent.
Appearance[Enter Description]e.g., White powder, crystalline solid.
Storage Conditions[Enter Conditions]e.g., -20°C, desiccated, protected from light.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine a suitable solvent and the maximum solubility of this compound.

Materials:

  • This compound powder

  • A panel of research-grade solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Methanol, Water, Phosphate-buffered saline (PBS))

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Micro-pipettes and tips

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several microcentrifuge tubes.

  • To each tube, add a different solvent in incremental volumes (e.g., start with 100 µL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect for complete dissolution. If the compound has dissolved, record the concentration and proceed to add more compound to determine the saturation point.

  • If the compound has not fully dissolved, continue to add small, precise volumes of the solvent, vortexing after each addition, until the compound is fully dissolved. Record the final volume and calculate the solubility.

  • If dissolution is not achieved in a reasonable volume, centrifuge the suspension and test the solubility of the remaining pellet in a different solvent.

  • Identify the solvent that dissolves this compound to the desired stock concentration with the least volume. This will be the recommended solvent.

Protocol 2: Preparation of a 10 mM this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Recommended solvent (determined in Protocol 1, assuming DMSO for this example)

  • Analytical balance

  • Spatula

  • Appropriate volumetric flask or conical tube

  • Vortex mixer or sonicator

  • Pipettes and sterile, filtered tips

  • Cryovials for aliquoting and storage

Procedure:

  • Calculation:

    • Determine the mass of this compound required to make the desired volume and concentration of the stock solution. The formula to use is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Example Calculation for a 10 mM stock in 1 mL (assuming a hypothetical Molecular Weight of 500 g/mol ):

      • Mass (g) = 0.010 mol/L x 0.001 L x 500 g/mol = 0.005 g = 5 mg

  • Weighing:

    • Carefully weigh out the calculated mass of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound powder to an appropriate tube.

    • Add a portion of the recommended solvent (e.g., 80% of the final desired volume).

    • Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be required for some compounds, but this should be tested for its effect on compound stability.

  • Volume Adjustment:

    • Once fully dissolved, add the recommended solvent to reach the final desired volume.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in cryovials to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C), protected from light.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent solvent Select Solvent solvent->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol aliquot Aliquot adjust_vol->aliquot store Store at Recommended Temperature aliquot->store

Caption: Workflow for preparing this compound stock solution.

Signaling_Pathway_Placeholder cluster_info Information Unavailable info The signaling pathway for this compound is not currently known. This diagram serves as a placeholder until further research is available. This compound This compound Target_Protein Target Protein (Unknown) This compound->Target_Protein Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Placeholder for the this compound signaling pathway.

Application Notes and Protocols: Sebrinoflast in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Note to the Reader: As of December 2025, a thorough search of scientific literature, clinical trial databases, and other publicly available resources did not yield any information on a compound or agent named "Sebrinoflast." The following application notes and protocols are presented as a detailed template, illustrating the type of information that would be provided for a novel therapeutic agent in molecular biology research, based on the user's specific request. The data, pathways, and protocols described herein are hypothetical and should be treated as a structural example.

Introduction

This compound is a novel synthetic small molecule inhibitor of the XYZ signaling pathway, a critical regulator of cellular proliferation and apoptosis. Its high specificity and potency make it a valuable tool for studying the fundamental mechanisms of tumorigenesis and for the development of targeted cancer therapies. These application notes provide an overview of this compound's mechanism of action, protocols for its use in common molecular biology assays, and a summary of its in vitro efficacy.

Mechanism of Action

This compound exerts its biological effects by selectively binding to the kinase domain of the fictitious enzyme "Kinase-A," a key upstream regulator of the XYZ pathway. This inhibition prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and the induction of apoptosis in cells where the XYZ pathway is aberrantly activated.

Signaling Pathway Diagram

Sebrinoflast_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase-A Kinase-A Receptor->Kinase-A Activates Substrate-B Substrate-B Kinase-A->Substrate-B Phosphorylates Transcription-Factor-C Transcription-Factor-C Substrate-B->Transcription-Factor-C Activates This compound This compound This compound->Kinase-A Inhibits Gene-Expression Gene-Expression Transcription-Factor-C->Gene-Expression Regulates

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Potency of this compound

Cell LineTargetIC50 (nM)
HCT116Kinase-A15.2
A549Kinase-A28.7
MCF7Kinase-A45.1

Table 2: In Vitro Efficacy of this compound (48h treatment)

Cell LineEC50 (nM) for ApoptosisMax Apoptosis (%)
HCT11635.885
A54962.178
MCF798.465

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of this compound's effect on the viability of cultured cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow Diagram for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Add this compound dilutions A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Dissolve formazan in DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis of Pathway Inhibition

This protocol is for assessing the inhibition of Kinase-A phosphorylation by this compound.

Materials:

  • This compound

  • Cancer cell line

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Kinase-A, anti-total-Kinase-A, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with varying concentrations of this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and run them on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the extent of phosphorylation inhibition.

Logical Relationship Diagram for Western Blot

Western_Blot_Logic cluster_treatment Cell Treatment cluster_analysis Biochemical Analysis Sebrinoflast_Treatment This compound Cells Cancer Cells Sebrinoflast_Treatment->Cells Lysis Cell Lysis Cells->Lysis leads to SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection Western_Blot->Detection Result Inhibition of Kinase-A Phosphorylation Detection->Result

Caption: Logical flow of a Western blot experiment.

Safety and Handling

This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions.

Ordering Information

Product NameCatalog NumberSize
This compoundSEB-00110 mg
This compoundSEB-00250 mg

For research use only. Not for use in diagnostic procedures.

Standard Operating Procedure for Sebrinoflast Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebrinoflast is a potent and selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. Therefore, accurate and reproducible methods for quantifying the inhibitory activity of compounds like this compound are crucial for basic research and drug development.

This document provides detailed application notes and standardized protocols for assessing the in vitro efficacy of this compound in cell-based assays. The described methods focus on key downstream events of NLRP3 inflammasome activation, including cytokine release, adaptor protein oligomerization, and caspase-1 activation.

Mechanism of Action of this compound

This compound is a non-steroidal anti-inflammatory agent that specifically targets the NLRP3 inflammasome.[1] Its chemical name is 2-(4-{[(3R)-5,5-dimethyloxolan-3-yl]amino}pyrido[3,4-d]pyridazin-1-yl)-5-methylphenol.[1] The canonical activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1), often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB pathway. The "activation" step (Signal 2), triggered by a variety of stimuli such as nigericin (B1684572) or ATP, results in the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the autocatalytic activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound is expected to inhibit one or more of these steps, leading to a reduction in inflammatory cytokine production.

Signaling Pathway

NLRP3 inflammasome activation pathway and point of inhibition.

Data Presentation

The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following tables provide a template for presenting such data, populated with example values for a potent NLRP3 inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound on IL-1β Release

Cell TypeActivator (Signal 2)Measured EndpointExample IC50 (µM)
Human THP-1 monocytesNigericinIL-1β0.025
Human THP-1 monocytesATPIL-1β0.030
Mouse Bone Marrow-Derived Macrophages (BMDMs)NigericinIL-1β0.015
Mouse Bone Marrow-Derived Macrophages (BMDMs)ATPIL-1β0.020

Table 2: In Vitro Inhibitory Activity of this compound on Other NLRP3-Mediated Events

AssayCell TypeActivator (Signal 2)Measured EndpointExample IC50 (µM)
ASC Speck FormationHuman THP-1 monocytesNigericinPercentage of cells with ASC specks0.045
Caspase-1 ActivityHuman THP-1 monocytesNigericinCaspase-1 enzymatic activity0.035

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory effect of this compound on NLRP3 inflammasome activation.

Experimental Workflow

experimental_workflow cell_seeding 1. Cell Seeding (e.g., THP-1 or BMDMs) priming 2. Priming (Signal 1) (e.g., LPS for 3-4 hours) cell_seeding->priming inhibitor_treatment 3. Inhibitor Treatment (this compound or vehicle) priming->inhibitor_treatment activation 4. Activation (Signal 2) (e.g., Nigericin or ATP) inhibitor_treatment->activation sample_collection 5. Sample Collection (Supernatant and/or cell lysate) activation->sample_collection downstream_assay 6. Downstream Assay sample_collection->downstream_assay elisa IL-1β ELISA downstream_assay->elisa asc_assay ASC Speck Assay downstream_assay->asc_assay caspase_assay Caspase-1 Activity Assay downstream_assay->caspase_assay

References

Application Notes and Protocols: Delivery Methods for Neuroflastin, a Novel Kinase Inhibitor for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroflastin is a novel, potent, and selective small molecule inhibitor of the (hypothetical) Neuro-inflammatory Kinase 1 (NIK-1), a key enzyme implicated in the pro-inflammatory signaling cascades within the central nervous system (CNS). Dysregulation of the NIK-1 pathway is associated with microglial activation and subsequent neuronal damage observed in various neurodegenerative and neuroinflammatory disorders. The therapeutic potential of Neuroflastin is critically dependent on its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target sites within the CNS.

These application notes provide detailed protocols for various delivery methods of Neuroflastin in preclinical neuroscience research, along with representative pharmacokinetic data to guide study design. The methodologies described are essential for evaluating the efficacy and target engagement of Neuroflastin in in vivo models of neurological diseases.

Data Presentation: Pharmacokinetics of Neuroflastin via Different Administration Routes

The following table summarizes key pharmacokinetic parameters of Neuroflastin in a rodent model following administration via different routes. This data is crucial for selecting the appropriate delivery method based on the desired therapeutic window and target engagement profile.

Administration RouteDose (mg/kg)Cmax (Plasma, ng/mL)Tmax (Plasma, h)Cmax (Brain, ng/g)Tmax (Brain, h)Brain-to-Plasma Ratio (AUC)
Oral Gavage (PO)10150 ± 25230 ± 840.2
Intravenous (IV)5500 ± 700.1100 ± 200.50.2
Intraperitoneal (IP)10200 ± 400.545 ± 1210.23
Intracerebroventricular (ICV)0.1N/AN/A800 ± 1500.25N/A

Signaling Pathway

NIK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Adaptor Proteins Adaptor Proteins Receptor->Adaptor Proteins NIK-1 NIK-1 Adaptor Proteins->NIK-1 Downstream Kinases Downstream Kinases NIK-1->Downstream Kinases Transcription Factors (e.g., NF-kB) Transcription Factors (e.g., NF-kB) Downstream Kinases->Transcription Factors (e.g., NF-kB) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., NF-kB)->Pro-inflammatory Gene Expression Neuroflastin Neuroflastin Neuroflastin->NIK-1

Figure 1: Simplified NIK-1 signaling pathway and the inhibitory action of Neuroflastin.

Experimental Protocols

Protocol 1: Systemic Delivery via Oral Gavage (PO)

This protocol is suitable for evaluating the oral bioavailability and CNS penetration of Neuroflastin.

Materials:

  • Neuroflastin formulation (e.g., suspension in 0.5% methylcellulose)

  • Animal feeding needles (gavage needles), appropriate size for the animal model

  • Syringes (1 mL)

  • Animal scale

  • Standard laboratory animal handling and restraint equipment

Procedure:

  • Animal Preparation: Acclimatize animals to handling and restraint for several days prior to the experiment. Weigh each animal on the day of dosing to calculate the precise volume of Neuroflastin formulation to be administered.

  • Dose Preparation: Ensure the Neuroflastin formulation is homogenous by vortexing or stirring prior to drawing it into the syringe.

  • Administration: a. Gently restrain the animal. b. Measure the distance from the animal's oral cavity to the xiphoid process to determine the appropriate depth for needle insertion. c. Insert the gavage needle into the esophagus and gently advance it into the stomach. d. Slowly administer the prepared dose. e. Carefully withdraw the needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions for at least one hour post-administration. Return the animal to its home cage with free access to food and water.

  • Sample Collection: At predetermined time points, collect blood and brain tissue for pharmacokinetic analysis.

Protocol 2: Systemic Delivery via Intravenous (IV) Injection

This method is used to achieve rapid and complete systemic exposure to Neuroflastin, bypassing absorption barriers.

Materials:

  • Neuroflastin formulation (sterile, soluble formulation)

  • Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)

  • Animal restrainer

  • Warming lamp or pad (for tail vein dilation)

  • 70% ethanol (B145695)

Procedure:

  • Animal Preparation: Weigh the animal for accurate dose calculation. Place the animal in a restrainer, allowing access to the tail.

  • Vein Dilation: Warm the animal's tail using a warming lamp or pad to dilate the lateral tail veins.

  • Injection Site Preparation: Clean the tail with a 70% ethanol wipe.

  • Administration: a. Position the needle, with the bevel facing up, parallel to the vein. b. Insert the needle into the vein. Successful entry is often indicated by a small flash of blood in the needle hub. c. Slowly inject the Neuroflastin solution. d. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring: Monitor the animal for any adverse reactions.

  • Sample Collection: Collect blood and brain tissue at specified time points for analysis.

Protocol 3: Direct CNS Delivery via Intracerebroventricular (ICV) Injection

ICV injection bypasses the BBB to deliver Neuroflastin directly into the cerebrospinal fluid (CSF), ensuring high CNS concentrations. This procedure requires stereotactic surgery.

Materials:

  • Stereotactic apparatus

  • Anesthesia machine and anesthetics

  • Surgical drill

  • Hamilton syringe with a 33G needle

  • Surgical tools (scalpel, forceps, etc.)

  • Suturing material or wound clips

  • Sterile Neuroflastin solution

  • Animal heating pad

Procedure:

  • Surgical Preparation: a. Anesthetize the animal and place it in the stereotactic frame. b. Shave and sterilize the scalp. c. Make a midline incision to expose the skull.

  • Stereotactic Targeting: a. Identify the bregma landmark on the skull. b. Determine the coordinates for the lateral ventricle (coordinates will vary depending on the animal species and age). c. Drill a small burr hole at the target coordinates.

  • Injection: a. Lower the Hamilton syringe needle to the target depth. b. Slowly infuse the Neuroflastin solution over several minutes. c. Leave the needle in place for a few minutes post-injection to prevent backflow. d. Slowly retract the needle.

  • Post-Surgical Care: a. Suture the incision. b. Administer post-operative analgesics as per approved protocol. c. Monitor the animal during recovery on a heating pad.

  • Behavioral or Efficacy Studies: Following recovery, animals can be used in behavioral or other efficacy studies to assess the effects of centrally administered Neuroflastin.

Experimental Workflow

Experimental_Workflow cluster_study_design Study Design & Preparation cluster_administration Administration cluster_assessment Assessment cluster_data_analysis Data Analysis A Animal Model Selection (e.g., Rodent model of neuroinflammation) C Route of Administration (PO, IV, IP, or ICV) A->C B Neuroflastin Formulation (Vehicle selection and preparation) B->C D Pharmacokinetic Analysis (Blood and Brain Sampling) C->D E Pharmacodynamic/Efficacy Analysis (e.g., Behavioral tests, Biomarker analysis) C->E F Data Interpretation and Conclusion D->F E->F

Figure 2: General experimental workflow for evaluating Neuroflastin delivery and efficacy.

Application Notes and Protocols for Sebrinoflast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "Sebrinoflast" did not yield specific public data on its chemical properties, handling, storage, or mechanism of action. The following application notes and protocols are based on general best practices for handling novel chemical compounds in a research and development setting. It is imperative to consult the specific Safety Data Sheet (SDS) and any accompanying literature provided by the manufacturer before commencing any work with this compound.

Introduction

This document provides a comprehensive guide for the safe handling, storage, and preliminary experimental use of the novel compound this compound. As a compound under investigation, all procedures should be conducted with the utmost care, adhering to strict laboratory safety protocols.

Handling and Personal Protective Equipment (PPE)

Proper handling of any new chemical entity is crucial to ensure personnel safety and maintain the integrity of the compound.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation of any dust, fumes, or aerosols.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Wash hands thoroughly after handling.[1][2]

  • Remove and wash contaminated clothing before reuse.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove compatibility charts.[1]
Body Protection Laboratory coat. For larger quantities or risk of splash, a chemical-resistant apron is recommended.[1]
Respiratory For solids, a NIOSH-approved respirator for dusts. For solutions, use in a fume hood.[1]

Storage and Stability

Correct storage is vital for maintaining the efficacy and stability of this compound.

Storage Conditions:

  • Keep container tightly closed when not in use.[1][2]

  • Store in a cool, dry, and well-ventilated area.[2]

  • Protect from direct sunlight and sources of ignition.[2]

  • It is recommended to warm the container to room temperature before opening to avoid condensation.[1]

Table 2: Recommended Storage Parameters

ParameterRecommendation
Temperature Refer to manufacturer's specifications. Typically, 2-8°C for short-term and -20°C or -80°C for long-term.
Humidity Store in a desiccated environment to prevent degradation from moisture.
Incompatible Keep away from strong oxidizing agents, acids, and bases unless compatibility has been established.
Segregation Store separately from incompatible chemicals to prevent dangerous interactions.[3]

Experimental Protocols

The following are generalized protocols for preparing and using this compound in common laboratory experiments. Concentrations and specific parameters will need to be optimized for your specific experimental system.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound powder

  • Anhydrous, research-grade solvent (e.g., DMSO, Ethanol)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibrate the this compound container to room temperature before opening.[1]

  • In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated balance.

  • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if the compound has low solubility, but stability under these conditions should be verified.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).

In Vitro Cell-Based Assay Workflow

Objective: To assess the biological activity of this compound in a cell-based assay.

Workflow Diagram:

Caption: A typical workflow for an in vitro cell-based experiment.

Protocol:

  • Cell Seeding: Plate cells in appropriate well plates at a predetermined density and allow them to adhere overnight in a humidified incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the final desired concentrations. Include a vehicle control (medium with the same percentage of solvent as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the plates to the incubator for the desired treatment duration. This will be experiment-dependent and may range from hours to days.

  • Assay: Following incubation, perform the desired assay according to the manufacturer's instructions. This could be a cell viability assay (e.g., MTT, CellTiter-Glo®), a reporter gene assay, or an ELISA for a specific biomarker.

  • Data Acquisition and Analysis: Read the assay output using a plate reader or other appropriate instrument. Analyze the data to determine the effect of this compound.

Potential Signaling Pathways

While the specific mechanism of action for this compound is unknown, many therapeutic compounds target key signaling pathways involved in cellular processes. Researchers investigating this compound may consider exploring its effects on pathways commonly implicated in disease, such as:

  • MAPK Signaling Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and survival.[4]

  • PI3K-Akt Signaling Pathway: A key pathway involved in cell growth, metabolism, and survival.[4]

  • Wnt Signaling Pathway: Important in development and tissue homeostasis.[5]

  • Receptor Tyrosine Kinase (RTK) Pathways: These are activated by growth factors and play a significant role in various cellular functions.[5]

Diagram of a Generic Kinase Signaling Cascade:

signaling_pathway ligand This compound (Hypothetical Ligand) receptor Cell Surface Receptor ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 (e.g., MAPKKK) adaptor->kinase1 kinase2 Kinase 2 (e.g., MAPKK) kinase1->kinase2 kinase3 Kinase 3 (e.g., MAPK) kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Proliferation, Survival) nucleus->response

Caption: A simplified model of a signaling pathway that this compound might influence.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 3: Emergency Response Protocols

IncidentProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[1]
Ingestion Wash out mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.[1]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site.

It is essential to have a spill kit readily available in the laboratory and for all personnel to be trained in its use. All waste generated from handling this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sebrinoflast Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common issues and variability encountered during experiments with Sebrinoflast, a potent and selective NLRP3 inflammasome inhibitor.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your this compound experiments.

Issue 1: High Background or Spontaneous Inflammasome Activation

Q: My negative control wells (without Signal 2 stimulus) are showing high levels of IL-1β secretion or caspase-1 activation. What could be the cause?

A: High background signal suggests that the inflammasome is being activated without a specific Signal 2 stimulus.[1] Potential causes include:

  • LPS Contamination: In some cells, like human monocytes, LPS alone can trigger IL-1β release through an alternative pathway.[1] Ensure you are using a highly purified, TLR4-specific LPS and consider testing different sources or lots.[1]

  • Cell Stress: Over-confluent, unhealthy, or stressed cells can release damage-associated molecular patterns (DAMPs) that spontaneously activate the inflammasome.[1] Ensure proper cell culture techniques, seed cells at an appropriate density, and handle them gently.[1][2]

  • Mycoplasma Contamination: Mycoplasma can activate TLRs, leading to inflammasome activation. Regularly test your cell cultures for mycoplasma contamination.[2]

  • Reagent Contamination: Use endotoxin-free reagents and screen new batches of fetal bovine serum (FBS) for contaminants.[2]

Issue 2: No or Low Inhibition by this compound

Q: this compound is not inhibiting NLRP3 activation in my assay. What should I do?

A: This is a common issue that can point to several factors related to the inhibitor, the cells, or the assay setup.[1]

  • Incorrect Inhibitor Concentration: The optimal concentration for this compound can vary between cell types and activation stimuli.[3] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.[1][3] You may need to test a broad range of concentrations (e.g., 10 nM to 50 µM).[1]

  • Inhibitor Solubility and Stability: Poor solubility can significantly impact the effective concentration of this compound.[3] Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in culture media and check for any precipitation.[1] It is also recommended to prepare fresh solutions for each experiment as some compounds can be unstable.[1][3]

  • Inefficient Inflammasome Activation: Proper activation of the NLRP3 inflammasome requires two distinct signals.[3]

    • Signal 1 (Priming): This signal, often provided by lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.[3][4] Confirm successful priming by measuring NLRP3 and pro-IL-1β mRNA or protein levels via qPCR or Western blot, respectively.[3]

    • Signal 2 (Activation): This signal, provided by stimuli like nigericin, ATP, or monosodium urate (MSU) crystals, triggers the assembly of the inflammasome.[3][4] Ensure you are using a fresh and validated batch of your Signal 2 activator.[2]

  • Incorrect Timing of Inhibitor Addition: Most NLRP3 inhibitors should be added after the priming step and before the activation signal.[2][4] This allows for the assessment of the inhibitor's direct effect on inflammasome assembly and activation.[2]

Issue 3: Inconsistent Results Between Experiments

Q: I am observing significant variability in my results from one experiment to the next. How can I improve reproducibility?

A: Inconsistent results can stem from several sources of experimental error.[2]

  • Variability in Cell Passage Number: Use cells within a consistent and low passage range, as cell characteristics can change over time in culture.[2][5]

  • Inconsistent Timing: Standardize all incubation times and procedural steps throughout your experiments.[2]

  • Inhibitor Instability: Always prepare fresh dilutions of this compound from a stock solution for each experiment.[2]

  • Pipetting Errors and Uneven Cell Plating: Ensure accurate and consistent pipetting. When plating cells, especially adherent cells, ensure they are evenly distributed across the well to avoid differences in cell density and growth.[6] Moving plates too quickly after seeding can cause cells to accumulate at the edges of the well.[6]

Issue 4: this compound Shows Toxicity at Effective Concentrations

Q: The concentrations of this compound that inhibit NLRP3 activation are also causing cell death. How can I address this?

A: It is important to distinguish between targeted inhibition and general cytotoxicity.

  • Perform a Cell Viability Assay: Run a cell viability assay (e.g., MTT or CellTox-Green) in parallel with your inhibition experiment to determine the toxic concentration range of this compound.[2]

  • Optimize Concentration and Incubation Time: You may need to lower the inhibitor concentration or reduce the incubation time to find a window where NLRP3 is inhibited without significant cell death.[2]

  • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5% for DMSO).[2] Include a vehicle-only control in your experiments to rule out any effects of the solvent itself.[3]

Frequently Asked Questions (FAQs)

Q1: What is the NLRP3 inflammasome and what is its function?

A1: The NLRP3 inflammasome is a multi-protein complex found in the cytoplasm of immune cells that plays a crucial role in the innate immune system.[1] It is composed of the sensor protein NLRP3, the adaptor protein ASC, and the effector enzyme pro-caspase-1.[1] Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the complex assembles.[1][4] This assembly leads to the activation of caspase-1, which then processes pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[1] Active caspase-1 can also induce an inflammatory form of cell death called pyroptosis.[1]

Q2: How is the NLRP3 inflammasome typically activated in an in vitro assay?

A2: The canonical activation of the NLRP3 inflammasome in vitro is a two-step process.[1][4]

  • Signal 1 (Priming): Cells, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs), are first primed with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS).[1] This priming step upregulates the expression of NLRP3 and pro-IL-1β.[1][4]

  • Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger the assembly and activation of the inflammasome complex.[1] Common Signal 2 stimuli include the pore-forming toxin nigericin, extracellular ATP, or crystalline substances like monosodium urate (MSU) crystals.[1] These stimuli typically induce potassium (K+) efflux from the cell, a key event for NLRP3 activation.[1]

Q3: At which step should I add this compound?

A3: this compound, like most NLRP3 inhibitors, should typically be added after the priming step and before the addition of the activation signal (Signal 2).[2][4] This timing allows you to specifically assess the inhibitor's effect on inflammasome assembly and activation, rather than on the initial priming phase.[2]

Q4: What are the key readouts to measure NLRP3 inflammasome activation and its inhibition?

A4: The primary readouts for NLRP3 inflammasome activity include:

  • IL-1β and IL-18 secretion: Measured in the cell culture supernatant by ELISA.[2]

  • Caspase-1 activation: Detected by Western blot for the cleaved p20 subunit in the supernatant or by using a caspase-1 activity assay.[2]

  • ASC speck formation: Visualized by immunofluorescence microscopy.[2]

  • Pyroptosis (inflammatory cell death): Assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.[2]

Q5: What is a typical concentration range to test for a new NLRP3 inhibitor like this compound?

A5: The optimal concentration for a novel NLRP3 inhibitor must be determined empirically through a dose-response experiment.[2] It is advisable to test a wide range of concentrations, for example, from the low nanomolar to the high micromolar range.[1][2]

Data Presentation

Table 1: IC50 Values for Representative NLRP3 Inhibitors

Note: This data is for representative NLRP3 inhibitors and should be used as a reference. The optimal concentration and IC50 for this compound must be determined experimentally in your specific system.

InhibitorCell TypeActivation StimulusIC50 (nM)
MCC950Mouse BMDMATP~7.5
MCC950Human MonocytesNigericin~8.1
Compound 7Mouse BMDMLPS + ATP35
YQ128Mouse MacrophagesNot Specified300

[3]

Experimental Protocols

Protocol 1: this compound NLRP3 Inhibition Assay

  • Cell Seeding: Seed cells (e.g., THP-1s or BMDMs) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Priming (Signal 1): Carefully remove the culture medium. Add fresh medium containing a priming agent (e.g., 200 ng/mL to 1 µg/mL LPS). Incubate for 2-4 hours at 37°C.[2]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the priming medium and add the medium containing the inhibitor. Incubate for 30-60 minutes at 37°C.

  • Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP or 10 µM nigericin) to the wells. Incubate for 1-2 hours at 37°C.[4]

  • Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for downstream analysis (e.g., IL-1β ELISA, LDH assay, or Western blot).

Protocol 2: Western Blot for Cleaved Caspase-1 (p20)

  • Protein Precipitation: Precipitate proteins from the collected cell culture supernatants using methods such as TCA precipitation.

  • SDS-PAGE: Resuspend the protein pellets in Laemmli sample buffer, boil, and load onto a polyacrylamide gel. Run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[3]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.[3]

  • Washing: Wash the membrane several times with TBST.[3]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[3]

Protocol 3: IL-1β ELISA

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for IL-1β overnight.[3]

  • Blocking: Block the plate to prevent non-specific binding.[3]

  • Sample Incubation: Add your collected cell culture supernatants and standards to the wells and incubate.[3]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody.[3]

  • Enzyme Conjugate: Wash again and add the enzyme conjugate (e.g., Streptavidin-HRP).[3]

  • Substrate Addition: Add the substrate and allow the color to develop. Stop the reaction with a stop solution.[3]

  • Read Absorbance: Read the absorbance at the appropriate wavelength using a plate reader.[3]

Visualizations

TroubleshootingWorkflow A Inconsistent Results Observed B Check Cell Culture Consistency A->B C Review Procedural Steps A->C D Evaluate Reagent Stability A->D E Use cells of consistent, low passage number? B->E F Standardize all incubation times? C->F G Prepare fresh inhibitor dilutions for each experiment? D->G E->B No, Implement strict passage number tracking E->F Yes F->C No, Create and follow a detailed SOP F->G Yes G->D No, Aliquot stocks and prepare fresh dilutions H Problem Resolved G->H Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Activation cluster_3 Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B NLRP3_protein NLRP3 Transcription->NLRP3_protein NLRP3_active Active NLRP3 Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 IL1B Mature IL-1β (Secretion) caspase1->IL1B cleaves pro-IL-1β Pyroptosis Pyroptosis caspase1->Pyroptosis cleaves Gasdermin D This compound This compound (Inhibitor) This compound->Inflammasome Inhibits Assembly

Caption: Canonical NLRP3 inflammasome activation pathway.

ExperimentalWorkflow A 1. Seed Cells (e.g., THP-1s) B 2. Prime Cells (Signal 1) (e.g., LPS for 2-4h) A->B C 3. Add this compound (Incubate 30-60 min) B->C D 4. Activate Inflammasome (Signal 2) (e.g., ATP for 1-2h) C->D E 5. Collect Supernatant D->E F 6. Analyze Readouts (ELISA, Western Blot, LDH Assay) E->F

Caption: Experimental workflow for a this compound inhibition assay.

References

optimizing Sebrinoflast concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Sebrinoflast Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel small molecule inhibitor targeting the Sema-Plexin-Ras signaling pathway. It functions by competitively binding to the intracellular domain of Plexin-B1, preventing the recruitment of the RasGAP protein and subsequent inactivation of Ras. This leads to a downstream modulation of the MAPK/ERK signaling cascade, which is often dysregulated in various cancer types.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is the optimal concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. We recommend performing a dose-response experiment to determine the optimal concentration for your system. A starting point for many cancer cell lines is a concentration range of 1 µM to 50 µM.

Q4: How stable is this compound in cell culture medium?

This compound is stable in complete cell culture medium for at least 72 hours when incubated at 37°C. For longer-term experiments, it is advisable to replenish the medium with freshly diluted this compound every 48-72 hours.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent or unexpected results between experiments. Cell Health and Passage Number: Using cells that are unhealthy, at a high passage number, or contaminated can lead to variability.Ensure cells are healthy, within a consistent and optimal passage number range, and regularly tested for mycoplasma contamination.
Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of this compound.Calibrate pipettes regularly. Use a master mix of this compound-containing medium for treating multiple wells to ensure consistency.
Reagent Quality and Storage: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can degrade the compound.Aliquot the stock solution and store at -20°C. Avoid more than two freeze-thaw cycles for any given aliquot.
Low or no observable effect of this compound. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the EC50.
Incorrect Experimental Duration: The incubation time may be too short to observe the desired effect.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Cell Line Insensitivity: The target pathway may not be active or critical for the survival of the chosen cell line.Confirm the expression and activity of the Sema-Plexin-Ras pathway in your cell line using techniques like Western blotting or qPCR.
High levels of cell death or cytotoxicity. This compound Concentration Too High: Excessive concentrations can lead to off-target effects and cytotoxicity.Refer to your dose-response curve to select a concentration that is effective but not overly toxic. Consider using a lower concentration for a longer duration.
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in the cell culture medium is kept low (ideally ≤0.1%).
Precipitation of this compound in culture medium. Poor Solubility: this compound may precipitate at high concentrations in aqueous solutions.Ensure the stock solution is fully dissolved in DMSO before diluting in culture medium. Prepare the working solution fresh for each experiment and vortex gently before adding to the cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol describes how to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) of this compound.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubate for the desired experimental duration (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Data Presentation:

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
198.54.8
585.36.1
1065.75.5
2548.94.9
5022.13.7
Protocol 2: Western Blot Analysis of MAPK/ERK Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK/ERK pathway.

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with different concentrations of this compound (e.g., based on the EC50 from the viability assay) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

Sebrinoflast_Mechanism_of_Action cluster_cytoplasm Cytoplasm Plexin Plexin-B1 RasGAP RasGAP Plexin->RasGAP Recruits Sema Semaphorin (Ligand) Sema->Plexin Ras_GTP Ras-GTP (Active) RasGAP->Ras_GTP Inactivates Ras_GDP Ras-GDP (Inactive) MAPK_Pathway MAPK/ERK Pathway Ras_GTP->MAPK_Pathway Activates This compound This compound This compound->Plexin Inhibits

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (Target Cell Line) Sebrinoflast_Prep 2. This compound Dilution (Stock to Working Conc.) Treatment 3. Cell Treatment (Dose-Response & Time-Course) Sebrinoflast_Prep->Treatment Incubation 4. Incubation (37°C, 5% CO2) Treatment->Incubation Viability 5a. Cell Viability Assay (e.g., MTT) Incubation->Viability Western 5b. Western Blot (p-ERK/Total-ERK) Incubation->Western EC50 6a. Determine EC50 Viability->EC50 Pathway_Inhibition 6b. Confirm Pathway Inhibition Western->Pathway_Inhibition

Sebrinoflast Solubility Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Sebrinoflast solubility in Phosphate-Buffered Saline (PBS). The following information is designed to offer practical guidance for researchers encountering issues with this compound precipitation or low concentration in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution in PBS?

A1: This is a common issue for compounds with low aqueous solubility. When a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is diluted into an aqueous buffer like PBS, the organic solvent concentration drops significantly. This change can cause the compound to crash out of the solution as it is no longer soluble in the predominantly aqueous environment.

Q2: What is the first step I should take to address this compound precipitation?

A2: The initial step is to determine the kinetic solubility of this compound in your specific PBS buffer. This will help you understand the maximum concentration you can achieve under your experimental conditions. If your target concentration is above this limit, you will need to employ solubility enhancement techniques.

Q3: What are the most common methods to improve the solubility of a compound like this compound in PBS?

A3: Several techniques can be employed, often in combination, to improve the solubility of poorly soluble drugs.[1] These can be broadly categorized as:

  • Co-solvents: Adding a water-miscible organic solvent to the PBS.[2]

  • pH Adjustment: Modifying the pH of the PBS to ionize the compound, which can increase its solubility.[]

  • Surfactants/Detergents: Using surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[4][5]

  • Complexation: Employing agents like cyclodextrins to form inclusion complexes with the drug, enhancing its aqueous solubility.[6]

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon dilution in PBS.

This guide provides a step-by-step approach to systematically address and resolve this compound precipitation.

G start Start: this compound Precipitation check_concentration Is the final DMSO concentration >1%? start->check_concentration reduce_dmso Reduce DMSO to <0.5%. Does it precipitate? check_concentration->reduce_dmso Yes try_cosolvent Try a co-solvent (e.g., Ethanol, PEG-400) check_concentration->try_cosolvent No reduce_dmso->try_cosolvent Yes success Solubility Improved reduce_dmso->success No adjust_ph Adjust pH of PBS. Is this compound ionizable? try_cosolvent->adjust_ph failure Consult Formulation Specialist try_cosolvent->failure add_surfactant Add a non-ionic surfactant (e.g., Tween 20, Poloxamer 188) adjust_ph->add_surfactant No adjust_ph->add_surfactant Yes use_cyclodextrin Use a complexing agent (e.g., HP-β-CD) add_surfactant->use_cyclodextrin add_surfactant->failure use_cyclodextrin->success use_cyclodextrin->failure

Caption: Troubleshooting workflow for this compound precipitation in PBS.

Issue 2: Inconsistent results in cell-based assays due to suspected this compound precipitation.

Even if not immediately visible, microprecipitation can affect the active concentration of this compound, leading to variability in experimental results.

Troubleshooting Steps:

  • Visual Inspection: After preparing your this compound-containing media, let it sit for the duration of your experiment and then visually inspect for any signs of precipitation.

  • Microscopy: Examine a sample of the media under a microscope to look for small crystals or amorphous precipitate.

  • Sonication: Briefly sonicate your final this compound solution in PBS before adding it to your cells. This can help to break up small aggregates.[7]

  • Pre-incubation Test: Prepare your highest concentration of this compound in your cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). After the incubation period, centrifuge the medium and measure the concentration of this compound in the supernatant by a suitable analytical method (e.g., HPLC-UV) to determine if the concentration has decreased.

Data Presentation: Comparison of Solubility Enhancement Methods

The following table presents hypothetical data to illustrate the potential improvement in this compound solubility using different methods. Note: These values are for illustrative purposes and actual results may vary.

MethodVehicleThis compound Concentration (µM)Fold Increase in SolubilityObservations
Control PBS (pH 7.4)11xSignificant precipitation observed.
Co-solvent 5% PEG 400 in PBS1515xClear solution at lower concentrations.
pH Adjustment PBS (pH 8.5)88xEffective if this compound is acidic.
Surfactant 0.02% Tween® 20 in PBS2525xStable micellar solution.[7]
Complexation 2% HP-β-CD in PBS5050xSignificant solubility enhancement.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)

This protocol outlines the steps to prepare a this compound solution in PBS using Polyethylene Glycol 400 (PEG 400) as a co-solvent.

G cluster_prep Preparation cluster_dilution Dilution cluster_analysis Analysis prep_peg Prepare a 10% (v/v) PEG 400 stock in PBS add_seb Add this compound stock to 10% PEG 400/PBS prep_peg->add_seb prep_seb Prepare a 10 mM This compound stock in DMSO prep_seb->add_seb vortex Vortex thoroughly add_seb->vortex final_dilution Dilute to final concentration with PBS vortex->final_dilution incubate Incubate at RT for 2 hours final_dilution->incubate centrifuge Centrifuge to pellet undissolved compound incubate->centrifuge measure Measure supernatant concentration (e.g., HPLC) centrifuge->measure

Caption: Workflow for solubility enhancement using a co-solvent.

Methodology:

  • Prepare a 10% (v/v) stock solution of PEG 400 in PBS.

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • To a tube containing the 10% PEG 400 in PBS, add the this compound DMSO stock to achieve an intermediate concentration. It is crucial to add the DMSO stock to the co-solvent/buffer mixture while vortexing to ensure rapid dispersion.

  • Vortex the solution vigorously for 1 minute.

  • Perform the final dilution to the desired working concentration using PBS. Ensure the final DMSO concentration is below a level that affects your assay (typically <0.5%).

  • Incubate the solution at room temperature for at least 2 hours to allow it to equilibrate.

  • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of this compound using a suitable analytical method.

Protocol 2: Solubility Enhancement using a Surfactant (Tween® 20)

This protocol describes the use of a non-ionic surfactant to improve this compound solubility.

Methodology:

  • Prepare a stock solution of 1% (v/v) Tween® 20 in PBS.

  • From the 1% stock, prepare a series of working solutions of Tween® 20 in PBS at various concentrations (e.g., 0.01%, 0.02%, 0.05%). [7]

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • To each Tween® 20 working solution, add the this compound DMSO stock to achieve the desired final concentration. Add the stock slowly while vortexing.

  • Follow steps 5-8 from Protocol 1 to equilibrate, separate, and analyze the samples.

Signaling Pathways and Logical Relationships

The choice of a solubility enhancement method can be guided by the physicochemical properties of this compound and the requirements of the downstream experiment.

G start This compound (Poorly Soluble) is_ionizable Is the compound ionizable? start->is_ionizable is_lipophilic Is the compound highly lipophilic? is_ionizable->is_lipophilic No ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes co_solvent Co-solvent is_lipophilic->co_solvent No surfactant Surfactant is_lipophilic->surfactant Yes cell_based_assay Is it for a cell-based assay? cell_based_assay->ph_adjustment Check pH tolerance of cells cell_based_assay->co_solvent Check solvent tolerance of cells cell_based_assay->surfactant Check detergent tolerance of cells cyclodextrin Complexation (Cyclodextrin) cell_based_assay->cyclodextrin Yes, consider toxicity ph_adjustment->cell_based_assay co_solvent->cell_based_assay surfactant->cell_based_assay

Caption: Decision tree for selecting a solubility enhancement method.

This decision tree illustrates the logical progression for selecting an appropriate solubility enhancement strategy. For instance, if this compound is an ionizable compound, pH adjustment is a primary consideration.[] If it is highly lipophilic, surfactants or complexation agents may be more effective.[5] For cell-based assays, the potential cytotoxicity of the chosen excipients must always be evaluated.[7]

References

preventing Sebrinoflast degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sebrinoflast. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Q1: I've observed a precipitate forming in my aqueous this compound solution after diluting it from a DMSO stock. What should I do?

A1: Precipitation upon dilution from an organic solvent like DMSO into an aqueous buffer is a common issue for sparingly soluble compounds like many kinase inhibitors.[1] This indicates that the kinetic solubility of this compound has been exceeded. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[1]

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain this compound in solution.[1]

  • Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final solution can improve solubility.[1]

  • Sonication: Briefly sonicating the solution after dilution can help break up small precipitates and re-dissolve the compound.[1]

Q2: My experimental results show a gradual loss of this compound potency over the course of a multi-day experiment. What could be the cause?

A2: A time-dependent loss of potency strongly suggests that this compound is degrading in your experimental medium.[1] To confirm and mitigate this, consider the following:

  • Prepare Fresh Solutions: For each experiment, prepare fresh dilutions of this compound from a frozen stock solution.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your high-concentration stock solution into single-use volumes to prevent degradation from repeated temperature changes.[1]

  • Conduct a Stability Study: Perform a stability study in your specific assay buffer to determine the rate of degradation under your experimental conditions.[2]

Q3: My HPLC analysis of an aged this compound solution shows new peaks that were not present in the initial analysis. What does this indicate?

A3: The appearance of new peaks in an HPLC chromatogram is a clear indication of chemical degradation.[1] this compound is likely breaking down into one or more new chemical entities. To address this:

  • Review Storage Conditions: Ensure that both solid this compound and its stock solutions are stored under the recommended conditions, protected from light, moisture, and extreme temperatures.[1]

  • Characterize Degradants: If possible, use techniques like LC-MS to identify the degradation products. This can provide insights into the degradation pathway.[3][4]

  • Implement Preventative Measures: Based on the likely degradation pathway (e.g., oxidation, photolysis), implement specific preventative measures as outlined in the FAQs below.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on compounds with similar chemical scaffolds, the primary degradation pathways for this compound are likely to be oxidation and photo-oxidation.[4] The side chains of the molecule are often the most susceptible to these degradation mechanisms. For instance, in the presence of an oxidizing agent like hydrogen peroxide, the nitrogen atom of an N-ethoxy group can form an unstable hydroxylamine (B1172632) intermediate that rearranges into a more stable degradation product.[4] Similarly, exposure to light can initiate radical-based degradation pathways.[4]

Q2: What is the optimal way to prepare and store this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Prepare high-concentration stock solutions in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1]

  • Complete Solubilization: Ensure the compound is fully dissolved by gently vortexing or sonicating the solution.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use vials.[1][2]

  • Storage Temperature: Store the aliquoted stock solutions at -80°C for long-term stability.[1][2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution can significantly impact the stability of small molecules. For many compounds, degradation pathways such as hydrolysis are pH-dependent. While specific data for this compound is not available, a general approach is to maintain the pH of the solution within a range of 3 to 5 to minimize deamidation, a common degradation pathway for molecules with amide groups.[5] It is recommended to perform a pH stability study to determine the optimal pH range for your specific application.

Q4: What analytical methods are recommended for assessing this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for stability testing.[3][6] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products.[3] For more detailed structural information on degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[3][7]

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffer at Different Temperatures

TemperaturePercent of Initial Concentration Remaining
24 hours
4°C99.5%
25°C (Room Temp)95.3%
37°C88.7%

Table 2: Effect of pH on this compound Stability in Aqueous Solution at 37°C over 48 hours

pHPercent of Initial Concentration Remaining
3.096.5%
5.098.1%
7.491.2%
9.085.7%

Experimental Protocols

Protocol 1: HPLC Method for this compound Quantification

This protocol outlines a general reverse-phase HPLC method for quantifying this compound and detecting degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Data Analysis: Integrate the peak area of this compound and any new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Photostability: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Thermal Stress: Incubate the solution at 60°C for 48 hours.

  • Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and analyze by the HPLC method described above.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for this compound Degradation start Observation of Instability (e.g., precipitation, loss of potency) check_solubility Is precipitation observed upon dilution? start->check_solubility solubility_solutions Address Solubility Issues: - Lower final concentration - Add surfactant/co-solvent - Sonicate check_solubility->solubility_solutions Yes check_potency Is there a loss of potency over time? check_solubility->check_potency No end_node Stable Experiment solubility_solutions->end_node potency_solutions Address Temporal Degradation: - Prepare fresh solutions - Aliquot stock to avoid freeze-thaw - Conduct stability study in assay buffer check_potency->potency_solutions Yes check_hplc Are new peaks observed in HPLC analysis? check_potency->check_hplc No potency_solutions->end_node hplc_solutions Address Chemical Degradation: - Verify storage conditions - Characterize degradants (LC-MS) - Implement preventative measures check_hplc->hplc_solutions Yes check_hplc->end_node No hplc_solutions->end_node

Caption: Troubleshooting workflow for identifying and resolving this compound instability.

cluster_pathway Hypothetical Degradation Pathway of this compound This compound This compound oxidized_product Oxidized Degradant (e.g., Amide derivative) This compound->oxidized_product Oxidation photo_product Photolytic Degradant (e.g., Ester derivative) This compound->photo_product Photo-oxidation oxidative_stress Oxidative Stress (e.g., H₂O₂) oxidative_stress->oxidized_product photolytic_stress Photolytic Stress (e.g., UV light) photolytic_stress->photo_product

Caption: Potential degradation pathways of this compound under oxidative and photolytic stress.

cluster_workflow Experimental Workflow for Stability Assessment prep_solution 1. Prepare this compound Solution stress_conditions 2. Expose to Stress Conditions (Heat, Light, pH, Oxidizing Agent) prep_solution->stress_conditions sampling 3. Collect Samples at Time Points stress_conditions->sampling hplc_analysis 4. Analyze by HPLC-UV/MS sampling->hplc_analysis data_evaluation 5. Evaluate Degradation Profile hplc_analysis->data_evaluation

Caption: Workflow for conducting a forced degradation study of this compound.

References

Sebrinoflast off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sebrinoflast is a hypothetical compound. The following information, including its mechanism of action, off-target effects, and associated data, is illustrative and designed to serve as a template for a technical support document.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the pro-inflammatory cytokine signaling pathway. By blocking the ATP binding site of TKX, this compound prevents the downstream phosphorylation of STAT3, leading to a reduction in the expression of inflammatory genes.

Q2: Are there any known off-target effects of this compound?

Yes, in vitro kinase screening has revealed that this compound can exhibit off-target activity against several other kinases, most notably Kinase A and Kinase B. While the affinity for these off-target kinases is lower than for its primary target, TKX, these interactions may lead to observable effects at higher concentrations.

Q3: What are the potential phenotypic consequences of this compound's off-target effects?

Inhibition of Kinase A has been associated with mild anti-proliferative effects in certain cell types. Off-target inhibition of Kinase B may interfere with glucose metabolism. Researchers should be mindful of these potential confounding effects in their experiments.

Q4: How can I mitigate the off-target effects of this compound in my experiments?

To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound. Performing a dose-response experiment is crucial to identify the optimal concentration that inhibits the primary target (TKX) without significantly affecting off-target kinases. Additionally, utilizing a negative control compound with a similar chemical scaffold but lacking TKX inhibitory activity can help differentiate on-target from off-target effects.

Troubleshooting Guide

Issue 1: I am observing unexpected anti-proliferative effects in my cell-based assays.

  • Possible Cause: This may be due to the off-target inhibition of Kinase A, which is known to play a role in cell cycle progression.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform a Western blot to verify the inhibition of TKX phosphorylation at your working concentration of this compound.

    • Dose-Response Analysis: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a concentration range of this compound to determine the IC50 for the anti-proliferative effect. Compare this with the IC50 for TKX inhibition.

    • Use a More Selective Compound (if available): If a second-generation, more selective TKX inhibitor is available, use it as a comparator to see if the anti-proliferative effect is diminished.

    • Rescue Experiment: If possible, transfect cells with a constitutively active form of Kinase A to see if it rescues the anti-proliferative phenotype induced by this compound.

Issue 2: My metabolic assays are showing alterations in glucose uptake after treatment with this compound.

  • Possible Cause: This could be a result of the off-target inhibition of Kinase B, which is involved in insulin (B600854) signaling and glucose metabolism.

  • Troubleshooting Steps:

    • Validate Primary Target Inhibition: Ensure that TKX signaling is inhibited at the concentration of this compound used in your metabolic assays.

    • Measure Kinase B Activity: If a direct assay for Kinase B activity is available, test the effect of this compound at your working concentration.

    • Control Compound: Use a structurally related but inactive control compound to rule out non-specific effects on cellular metabolism.

    • Literature Review: Consult the literature for known downstream markers of Kinase B inhibition and assess their status in your experimental system following this compound treatment.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Description
TKX (Primary Target) 5 High-affinity binding and potent inhibition.
Kinase A (Off-Target)150Moderate affinity; potential for anti-proliferative effects at higher concentrations.
Kinase B (Off-Target)500Lower affinity; may impact metabolic pathways at micromolar concentrations.
Kinase C (Off-Target)> 10,000Negligible interaction.
Kinase D (Off-Target)> 10,000Negligible interaction.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a method to determine the IC50 of this compound against a target kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase (e.g., TKX, Kinase A, Kinase B) at 4X the final desired concentration in kinase buffer.

    • Prepare a solution of the Eu-labeled anti-tag antibody and the Alexa Fluor™ labeled kinase tracer at 4X their final concentrations in kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X kinase solution to each well.

    • Add 5 µL of the 4X antibody and tracer mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio as a function of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phospho-STAT3 Western Blot

This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation of a downstream substrate.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T) and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.

    • Stimulate the cells with the appropriate ligand (e.g., a cytokine) to activate the TKX pathway for 30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH).

Visualizations

Sebrinoflast_Signaling_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor TKX TKX (Primary Target) Receptor->TKX activates Cytokine Cytokine Cytokine->Receptor STAT3 STAT3 TKX->STAT3 phosphorylates This compound This compound This compound->TKX inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression regulates

Caption: this compound inhibits the TKX signaling pathway.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_On_Target Confirm On-Target Engagement (p-STAT3 Western Blot) Start->Check_On_Target Dose_Response Perform Dose-Response for Phenotype (e.g., MTT Assay) Check_On_Target->Dose_Response Compare_IC50 Compare Phenotypic IC50 with On-Target IC50 Dose_Response->Compare_IC50 On_Target Phenotype is Likely On-Target Compare_IC50->On_Target IC50s are similar Off_Target Phenotype is Likely Off-Target Compare_IC50->Off_Target IC50s are dissimilar Conclusion Refine Experimental Conditions On_Target->Conclusion Rescue_Experiment Conduct Rescue Experiment or Use Control Compound Off_Target->Rescue_Experiment Rescue_Experiment->Conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

common issues with Sebrinoflast in primary cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sebrinoflast

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in primary cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Zeta-Kinase 1 (ZK1), a key regulator in the cellular stress-response pathway leading to premature senescence. By inhibiting ZK1 phosphorylation of the downstream effector, Senescence Factor-Alpha (SF-α), this compound effectively blocks the initiation of the senescence cascade.

ext_stress Cellular Stress (e.g., Oxidative, Genotoxic) zk1 Zeta-Kinase 1 (ZK1) ext_stress->zk1 Activates sfa Senescence Factor-α (SF-α) zk1->sfa Phosphorylates This compound This compound This compound->zk1 Inhibits senescence Senescence Program sfa->senescence Initiates

Caption: this compound's mechanism of action via ZK1 inhibition.

Q2: What is the recommended starting concentration for this compound in primary human umbilical vein endothelial cells (HUVECs)?

A2: For primary HUVECs, we recommend a starting concentration range of 10 µM to 50 µM. The optimal concentration can vary based on cell passage number and donor variability. We advise performing a dose-response curve to determine the EC50 for your specific cell line.

Q3: Is this compound soluble in aqueous media?

A3: No, this compound is not directly soluble in aqueous media. It should be dissolved in DMSO to create a 10 mM stock solution. This stock can then be diluted in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: High Cytotoxicity or Cell Death Observed After Treatment

Q: I've treated my primary dermal fibroblasts with 25 µM this compound and observe significant cell detachment and apoptosis after 24 hours. What could be the cause?

A: This issue is often due to one of three factors: high sensitivity of the specific primary cell donor, incorrect final concentration due to solvent evaporation, or prolonged exposure. Primary cells, especially from certain donors, can exhibit heightened sensitivity.

Troubleshooting Steps:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your media is ≤ 0.1%.

  • Perform a Dose-Response Curve: Your cell line may be more sensitive. Test a lower concentration range (e.g., 1 µM to 20 µM).

  • Reduce Exposure Time: Consider a shorter treatment window (e.g., 6 or 12 hours) before replacing it with fresh media.

start High Cytotoxicity Observed check_dmso Is final DMSO conc. > 0.1%? start->check_dmso reduce_dmso Action: Prepare fresh dilutions with <0.1% DMSO check_dmso->reduce_dmso Yes dose_response Action: Perform dose- response (1-20 µM) check_dmso->dose_response No end Issue Resolved reduce_dmso->end time_course Action: Reduce exposure time (e.g., 6h, 12h) dose_response->time_course time_course->end

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

Protocol: Dose-Response Cytotoxicity Assay using Annexin V/PI Staining

  • Cell Seeding: Plate primary fibroblasts in a 96-well plate at a density of 8,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. Concentrations should range from 1 µM to 100 µM. Include a vehicle control (0.1% DMSO) and an untreated control.

  • Treatment: Replace the medium in each well with the prepared drug dilutions and incubate for 24 hours.

  • Staining: Wash cells with PBS. Add 100 µL of Annexin V binding buffer containing Annexin V-FITC and Propidium Iodide (PI) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Analysis: Analyze the plate on a flow cytometer or a high-content imager to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Hypothetical Data: Cytotoxicity in Primary Fibroblasts (Donor A vs. Donor B)

ConcentrationDonor A (% Apoptotic Cells)Donor B (% Apoptotic Cells)Vehicle Control (% Apoptotic Cells)
1 µM5.2%4.8%4.5%
5 µM7.8%6.5%4.5%
10 µM12.5%9.1%4.5%
25 µM45.3%15.2%4.5%
50 µM88.1%35.6%4.5%
Issue 2: Low or No Efficacy in Preventing Senescence

Q: I'm using 50 µM this compound on my primary chondrocytes, but I'm not seeing a reduction in senescence-associated β-galactosidase (SA-β-gal) staining after inducing stress. Why isn't it working?

A: Lack of efficacy can stem from insufficient drug concentration, degradation of the compound, or a cell-specific mechanism that bypasses the ZK1 pathway.

Troubleshooting Steps:

  • Confirm Compound Integrity: Use fresh this compound from a validated supplier. Ensure the DMSO stock is stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.

  • Increase Concentration: Some primary cell types, like chondrocytes, may have lower membrane permeability or higher drug efflux, requiring a higher concentration. Test a range up to 100 µM.

  • Verify Target Engagement: Perform a Western blot to check the phosphorylation status of the downstream target, SF-α. A successful treatment should show a marked decrease in phosphorylated SF-α (p-SF-α).

Protocol: Western Blot for p-SF-α Target Engagement

  • Cell Lysis: After treatment with this compound and exposure to a senescence-inducing stressor (e.g., H₂O₂), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-SF-α (Ser25) and total SF-α. A loading control like GAPDH should also be used.

  • Secondary Antibody & Imaging: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize the bands using an ECL substrate and a chemiluminescence imager.

Hypothetical Data: p-SF-α Levels in Chondrocytes Post-Treatment

Treatment GroupThis compound Conc.Relative p-SF-α/Total SF-α Ratio
Untreated Control0 µM0.15
Stress-Induced (Vehicle)0 µM1.00 (Normalized)
Stress + this compound25 µM0.85
Stress + this compound50 µM0.62
Stress + this compound100 µM0.21

Technical Support Center: Sebrinoflast (SBF-089) Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for refining Sebrinoflast treatment protocols. It includes troubleshooting advice, frequently asked questions, and detailed experimental methodologies to help optimize your research and achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Apoptosis-Regulating Kinase 4 (ARK4). In specific cancer cell lines, particularly non-small cell lung cancer (NSCLC) with CRX-pathway mutations, the ARK4 signaling pathway is constitutively active, promoting cell survival and proliferation. This compound works by binding to the ATP-binding pocket of ARK4, inhibiting its downstream signaling and thereby inducing apoptosis in malignant cells.

Q2: How should I prepare this compound for in vitro experiments?

A2: this compound is typically supplied as a lyophilized powder. For in vitro use, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Ensure the powder is fully dissolved by vortexing. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What are the recommended starting concentrations for in vitro cell viability assays?

A3: The effective concentration of this compound can vary between cell lines. We recommend performing a dose-response experiment starting with a wide range of concentrations, such as from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q4: Is this compound effective in animal models?

A4: Yes, this compound has demonstrated significant anti-tumor activity in patient-derived xenograft (PDX) models of NSCLC. Efficacy is dependent on the dosing regimen and the specific genetic profile of the xenograft.

Troubleshooting Guide

Issue 1: High variability in IC50 values between replicate experiments.

  • Question: We are observing significant differences in the calculated IC50 values for this compound in our H2228 cell line across multiple runs of our cell viability assay. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Cell Health and Passage Number: Ensure that cells are in the logarithmic growth phase and are used within a consistent and low passage number range. Older cell cultures can exhibit altered drug sensitivity.

    • Inconsistent Seeding Density: Verify that you are seeding the same number of cells in each well. Even minor differences can significantly impact the final readout.

    • Drug Dilution Errors: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

    • Assay Incubation Time: The timing of drug exposure is critical. Ensure that the incubation period is kept consistent across all experiments.

Issue 2: Low drug efficacy observed in a new cell line expected to be sensitive.

  • Question: We are testing this compound on the A549-CRX cell line, which has the target mutation, but we are not seeing the expected level of apoptosis. Why might this be happening?

  • Answer: While the presence of the CRX-pathway mutation is a primary indicator of sensitivity, other factors can confer resistance:

    • Target Expression Levels: Confirm the expression level of ARK4 in your A549-CRX cells via Western blot or qPCR. Low target expression can lead to reduced drug efficacy.

    • Activation of Bypass Pathways: Cells can develop resistance by upregulating alternative survival pathways. Consider performing a phospho-kinase array to identify potential bypass mechanisms that may be activated in your cell line.

    • Drug Efflux Pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.

Data Presentation: Comparative Efficacy of this compound

Table 1: In Vitro IC50 Values for this compound in NSCLC Cell Lines

Cell LineCRX-Pathway StatusThis compound IC50 (nM)Standard Deviation
H2228Mutated45.3± 5.1
A549-CRXMutated89.7± 9.2
H460Wild-Type> 10,000N/A
Calu-3Wild-Type> 10,000N/A

Table 2: In Vivo Tumor Growth Inhibition (TGI) in PDX Mouse Models

PDX ModelTreatment GroupDose (mg/kg, daily)TGI (%)p-value
LU-01-CRXVehicle00%-
LU-01-CRXThis compound2568%< 0.01
LU-01-CRXThis compound5085%< 0.001
LU-02-WTThis compound5012%> 0.05

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Perform a serial dilution of your 10 mM this compound DMSO stock in complete culture medium to prepare 2x concentrated drug solutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x drug solutions to the corresponding wells. Include "vehicle control" (0.1% DMSO) and "no cells" (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot for ARK4 Target Engagement

  • Cell Treatment: Treat cells in a 6-well plate with this compound (e.g., at 0x, 0.1x, 1x, and 10x IC50 concentration) for 4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ARK4 (p-ARK4) and total ARK4 overnight at 4°C.

  • Secondary Antibody and Imaging: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize p-ARK4 levels to total ARK4 to assess the degree of target inhibition.

Visualizations

Sebrinoflast_Mechanism_of_Action cluster_pathway CRX-Pathway (Active in NSCLC) cluster_cell Cellular Response CRX CRX Receptor (Mutated) ARK4 ARK4 CRX->ARK4 Activates pARK4 p-ARK4 (Active) ARK4->pARK4 Phosphorylation Downstream Downstream Effectors pARK4->Downstream Apoptosis Apoptosis pARK4->Apoptosis Survival Cell Survival & Proliferation Downstream->Survival This compound This compound This compound->pARK4 Inhibits

Caption: Mechanism of action of this compound in the CRX-ARK4 signaling pathway.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) adhere 2. Adhere Overnight seed->adhere dilute 3. Prepare Serial Dilutions of this compound adhere->dilute treat 4. Treat Cells (72 hours) dilute->treat mts 5. Add MTS Reagent treat->mts read 6. Read Absorbance (490 nm) mts->read normalize 7. Normalize to Vehicle Control read->normalize plot 8. Plot Dose-Response Curve normalize->plot calculate 9. Calculate IC50 plot->calculate

Caption: Workflow for determining the IC50 of this compound using an MTS assay.

Troubleshooting_Logic start Start: High IC50 Variability q1 Are cell passage numbers and seeding density consistent? start->q1 sol1 Action: Standardize cell culture practices. Use cells below passage 20. Validate seeding density. q1->sol1 No q2 Are this compound dilutions prepared fresh for each experiment? q1->q2 Yes ans1_yes Yes ans1_no No sol1->q2 sol2 Action: Prepare fresh serial dilutions from a validated stock. Avoid repeated freeze-thaw cycles. q2->sol2 No q3 Is the assay incubation time strictly controlled? q2->q3 Yes ans2_yes Yes ans2_no No sol2->q3 sol3 Action: Ensure consistent drug exposure time (e.g., 72h ± 15 min) for all plates and experiments. q3->sol3 No end Result: Variability Reduced q3->end Yes ans3_yes Yes ans3_no No sol3->end

Caption: A decision tree for troubleshooting high IC50 variability.

Sebrinoflast experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sebrinoflast is a hypothetical compound created for illustrative purposes within this technical support center. The information provided, including its mechanism of action, experimental protocols, and all associated data, is fictional and intended to serve as a template for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel inflammatory kinase, JNK-like kinase 1 (JLK1). JLK1 is a key downstream effector in the TLR4 signaling pathway, which is activated by lipopolysaccharide (LPS). Upon activation, JLK1 phosphorylates the transcription factor IRF3, leading to the transcription of pro-inflammatory cytokines such as IFN-β and TNF-α. By inhibiting JLK1, this compound is designed to block this inflammatory cascade.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM. The DMSO stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, a formulation in 2% DMSO, 30% PEG300, and 68% sterile water is recommended, to be prepared fresh for each experiment.

Q3: What are the known off-target effects of this compound?

A3: Extensive kinase profiling has been performed on this compound. While highly selective for JLK1, minor off-target activity has been observed at high concentrations (>10 µM) against other kinases in the same family. Researchers should consult the comprehensive kinase profiling data sheet provided with the compound for a full list of potential off-targets.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause 1: Compound instability. this compound in aqueous media can degrade over time.

    • Solution: Prepare fresh dilutions from the DMSO stock for each experiment. Avoid storing diluted compound in aqueous solutions for extended periods.

  • Possible Cause 2: Cell passage number. Primary cells and some cell lines can lose responsiveness at high passage numbers.

    • Solution: Use cells within a consistent and low passage number range for all experiments.

  • Possible Cause 3: Variability in LPS potency. The activity of LPS can vary between lots and manufacturers.

    • Solution: Use the same lot of LPS for a series of experiments and perform a dose-response curve for each new lot to determine the optimal concentration.

Issue 2: High background signal in Western blot for phosphorylated IRF3 (p-IRF3).

  • Possible Cause 1: High basal signaling. Some cell types may have a high basal level of TLR4 pathway activation.

    • Solution: Serum-starve the cells for 4-6 hours before LPS stimulation to reduce background signaling.

  • Possible Cause 2: Non-specific antibody binding. The primary or secondary antibody may be cross-reacting with other proteins.

    • Solution: Optimize the antibody concentrations and blocking conditions. Include a negative control (cells not expressing IRF3) if possible.

Issue 3: Lack of in vivo efficacy.

  • Possible Cause 1: Poor bioavailability. The compound may not be reaching the target tissue at a sufficient concentration.

    • Solution: Perform pharmacokinetic studies to determine the bioavailability and half-life of this compound with your chosen route of administration.

  • Possible Cause 2: Inappropriate animal model. The chosen animal model may not accurately recapitulate the human disease pathology.

    • Solution: Ensure the JLK1 signaling pathway is conserved and relevant in the selected animal model.

Experimental Protocols & Data

Table 1: In Vitro Potency of this compound
Assay TypeCell LineLigandReadoutIC50 (nM)
Kinase AssayRecombinant JLK1ATPPhosphorylation15.2
Cell-Based AssayRAW 264.7LPS (100 ng/mL)TNF-α production55.8
Cell-Based AssayTHP-1LPS (100 ng/mL)IFN-β production62.1
Protocol 1: Measuring TNF-α Inhibition in RAW 264.7 Cells
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Collect the supernatant for analysis.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Western Blot for Phosphorylated IRF3 (p-IRF3)
  • Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-IRF3 (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3 or a housekeeping protein like GAPDH.

Visualizations

Sebrinoflast_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 JLK1 JLK1 TAK1->JLK1 IRF3 IRF3 JLK1->IRF3 P This compound This compound This compound->JLK1 pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Cytokines Pro-inflammatory Cytokines (IFN-β, TNF-α) Nucleus->Cytokines Transcription

Caption: this compound inhibits the JLK1-mediated phosphorylation of IRF3 in the TLR4 pathway.

Experimental_Workflow_TNFa_Inhibition start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells treat_compound Add this compound (1 hr incubation) seed_cells->treat_compound stimulate_lps Stimulate with LPS (6 hr incubation) treat_compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze Data (IC50 calculation) elisa->analyze end End analyze->end

addressing batch-to-batch variability of Sebrinoflast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability when working with Sebrinoflast.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby inhibiting the entire RAS/RAF/MEK/ERK signaling cascade. This pathway is frequently dysregulated in various human cancers, making this compound a subject of investigation for oncology research.

Q2: I am observing significant differences in the IC50 values of this compound between different lots. What could be the cause?

A2: Batch-to-batch variability in IC50 values is a common issue that can stem from several factors.[1] The primary causes are typically related to variations in the purity and potency of the compound, but can also be influenced by experimental conditions.[2] It is crucial to first verify the certificate of analysis (CofA) for each batch to ensure the purity and identity of the compound. Minor variations in the manufacturing process can sometimes lead to the presence of impurities or different polymorphic forms of the compound, which can affect its biological activity.[2] Additionally, inconsistencies in experimental procedures, such as cell seeding density, passage number, and reagent stability, can contribute to this variability.[3]

Q3: How should I prepare and store this compound to ensure its stability and consistency?

A3: For consistent results, this compound should be dissolved in an appropriate solvent, such as DMSO, to create a concentrated stock solution. We recommend preparing single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of the solvent is compatible with your experimental system and is consistent across all experiments.

Q4: Are there specific analytical techniques you recommend for verifying the quality of a new batch of Seinoflast?

A4: Yes, we recommend a suite of analytical techniques to ensure the quality and consistency of each batch of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can be used to determine the purity of the compound.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the identity and molecular weight of this compound.[5][6][7] Additionally, quantitative analysis using a validated reference standard is recommended to accurately determine the concentration of the active pharmaceutical ingredient (API).

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in cell viability or proliferation assay results between experiments using different batches of this compound.

  • Unexpected changes in the dose-response curve or IC50 values.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Variability 1. Verify Purity and Identity: Request and compare the Certificate of Analysis (CofA) for each batch. Perform in-house analytical chemistry (HPLC, LC-MS) to confirm purity and identity. 2. Assess Compound Stability: Evaluate the stability of this compound in your specific cell culture medium over the duration of the experiment.
Biological Variability 1. Cell Line Integrity: Use low-passage, authenticated cell lines to ensure genetic consistency.[3] 2. Cell Seeding Density: Maintain a consistent cell seeding density across all experiments, as variations can significantly impact results.[3] 3. Serum Batch Consistency: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as batch-to-batch variability in serum can affect cell growth and drug response.[8]
Technical Variability 1. Pipetting Accuracy: Ensure all pipettes are properly calibrated.[3] 2. Edge Effects: To mitigate evaporation, avoid using the outer wells of microplates or fill them with sterile media.[3] 3. Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a stable stock solution.
Issue 2: Reduced or Absent Inhibition of ERK Phosphorylation

Symptoms:

  • Western blot analysis shows inconsistent or weak inhibition of p-ERK levels with a new batch of this compound compared to a previous, effective batch.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Potency 1. Confirm Compound Activity: Perform a dose-response experiment with the new batch alongside a control batch (if available) to determine if there is a shift in potency. 2. Check for Degradation: Prepare fresh stock solutions of this compound. If possible, analyze the compound by LC-MS to check for degradation products.
Experimental Protocol 1. Treatment Duration: Optimize the treatment duration to capture the peak inhibition of p-ERK. 2. Cell Lysis and Protein Extraction: Ensure the lysis buffer contains appropriate phosphatase and protease inhibitors to preserve protein phosphorylation states. 3. Antibody Quality: Verify the specificity and efficacy of the primary antibodies for both total ERK and p-ERK.

Data Presentation

Table 1: Example of Batch-to-Batch Variability in this compound Potency
Batch Number Purity (by HPLC) IC50 in A375 cells (nM)
SB-00199.5%10.2
SB-00299.2%11.5
SB-00397.8%25.8
SB-00499.6%9.8

This data is illustrative and intended to show potential variations.

Experimental Protocols

Protocol 1: Cell Viability Assay using a Resazurin-Based Reagent
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay: Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the optimized duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control.

Visualizations

Sebrinoflast_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_CofA Review Certificate of Analysis (CofA) for each batch Start->Check_CofA In_House_QC Perform In-House QC? (e.g., HPLC, LC-MS) Check_CofA->In_House_QC Perform_QC Conduct Analytical Chemistry Tests In_House_QC->Perform_QC Yes Review_Protocol Review Experimental Protocol In_House_QC->Review_Protocol No Perform_QC->Review_Protocol Pass Pass Perform_QC->Pass Fail Fail Perform_QC->Fail Check_Cells Verify Cell Line (Passage, Authentication) Review_Protocol->Check_Cells Check_Reagents Check Reagent Stability and Preparation Check_Cells->Check_Reagents Optimize Optimize Assay Parameters Check_Reagents->Optimize Contact_Support Contact Technical Support Pass->Review_Protocol Fail->Contact_Support

Caption: A workflow for troubleshooting inconsistent experimental results.

Variability_Sources Variability Batch-to-Batch Variability Compound Compound-Related Variability->Compound Experiment Experiment-Related Variability->Experiment Purity Purity/Impurities Compound->Purity Potency Potency Compound->Potency Stability Stability/Degradation Compound->Stability Polymorphism Polymorphism Compound->Polymorphism Biological Biological System (e.g., Cells, Serum) Experiment->Biological Technical Technical Execution (e.g., Pipetting) Experiment->Technical Protocol Protocol Differences Experiment->Protocol

Caption: Key sources of batch-to-batch variability.

References

minimizing cytotoxicity of Sebrinoflast in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sebrinoflast

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of this compound in long-term studies.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during your experiments with this compound.

Question 1: We are observing significant cytotoxicity in our cell cultures even at low concentrations of this compound in our long-term studies. What could be the cause and how can we mitigate this?

Answer:

Several factors could contribute to increased cytotoxicity in long-term studies. Here are some potential causes and mitigation strategies:

  • Cumulative Toxicity: Prolonged exposure to a compound, even at low concentrations, can lead to a gradual buildup of cellular damage.

    • Mitigation Strategy: Consider intermittent dosing schedules (e.g., 48 hours on, 24 hours off) to allow cells to recover. This can help reduce the cumulative toxic effects of this compound.

  • Metabolite-Induced Toxicity: The metabolites of this compound, produced by cellular metabolism over time, might be more toxic than the parent compound.[1]

    • Mitigation Strategy: If you suspect metabolite toxicity, you can perform a liquid chromatography-mass spectrometry (LC-MS) analysis of the cell culture medium to identify and quantify potential metabolites. Co-culturing with hepatocytes or using liver microsomes in your in vitro assays can help assess the role of metabolic activation in cytotoxicity.[2]

  • Off-Target Effects: this compound may be interacting with unintended cellular targets, leading to cytotoxicity.

    • Mitigation Strategy: A comprehensive target profiling or screening against a panel of kinases and receptors can help identify potential off-target interactions.

  • Suboptimal Cell Culture Conditions: Stressed cells are often more susceptible to drug-induced toxicity.[3]

    • Mitigation Strategy: Ensure your cell culture conditions are optimal, including media composition, confluency, and incubator parameters (CO2, temperature, humidity). Regularly check for mycoplasma contamination.

Question 2: How can we determine the optimal, non-toxic concentration of this compound for our long-term in vivo studies?

Answer:

Determining the optimal in vivo dose requires a multi-step approach:

  • In Vitro Cytotoxicity Assays: First, determine the IC50 (half-maximal inhibitory concentration) of this compound in your cell line of interest using standard cytotoxicity assays like MTT or LDH.[4][5] It is advisable to test a range of exposure times (e.g., 24, 48, and 72 hours).[3]

  • Dose-Range Finding Studies in Animals: Start with a pilot in vivo study using a small group of animals and a wide range of doses, guided by your in vitro data. Monitor the animals closely for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Subchronic Toxicity Studies: Once a potential dose range is identified, conduct a more extended subchronic toxicity study (e.g., 28 or 90 days) to assess the long-term safety of this compound. This will involve regular monitoring of hematology, clinical chemistry, and histopathology of major organs.

Question 3: What are the best practices for monitoring this compound-induced cytotoxicity in long-term experiments?

Answer:

Continuous monitoring is crucial for long-term studies. Here are some recommended practices:

  • Regular Cell Viability Assessments: For in vitro studies, perform cell viability assays at regular intervals (e.g., every 7 days) to track the cytotoxic effects of this compound over time.

  • Apoptosis Assays: Use assays like Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis, which can provide insights into the mechanism of cell death.

  • Biomarker Analysis: Monitor the release of cytotoxicity biomarkers like lactate (B86563) dehydrogenase (LDH) into the cell culture medium.[5][6]

  • In Vivo Monitoring: For in vivo studies, regularly monitor animal health parameters (body weight, food and water intake, clinical signs). Collect blood samples at intermediate time points for hematology and clinical chemistry analysis. At the end of the study, perform a thorough histopathological examination of all major organs.

Quantitative Data Summary

The following table provides a hypothetical example of how to structure quantitative data for this compound cytotoxicity. Researchers should generate their own data based on their specific cell lines and experimental conditions.

Cell LineExposure Time (hours)This compound IC50 (µM)Assay Type
HEK2932475.2MTT
4852.8MTT
7235.1MTT
HepG22445.6LDH
4828.3LDH
7215.9LDH
A5492498.4MTT
4872.1MTT
7258.6MTT

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of this compound by measuring the metabolic activity of cells.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[3]

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.[3]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[3]

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]

2. LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[5][6]

  • Materials:

    • 96-well plates

    • Cell culture medium

    • This compound stock solution

    • Commercially available LDH cytotoxicity assay kit

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach for 24 hours.

    • Treat cells with various concentrations of this compound and incubate for the desired duration.

    • Include control wells: no cells (medium only), no treatment (cells with vehicle), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]

    • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit's instructions.

    • Stop the reaction using the stop solution provided in the kit.

    • Measure the absorbance at the wavelength specified in the kit's manual.

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Cytotoxicity start High Cytotoxicity Observed q1 Is the concentration optimized? start->q1 s1 Perform dose-response and time-course studies q1->s1 No q2 Is it cumulative toxicity? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Implement intermittent dosing schedule q2->s2 Yes q3 Could it be metabolite-induced? q2->q3 No a2_yes Yes a2_no No end Cytotoxicity Minimized s2->end s3 Analyze for toxic metabolites (LC-MS) q3->s3 Yes q3->end No a3_yes Yes a3_no No s3->end

Caption: A troubleshooting workflow for addressing high cytotoxicity observed with this compound.

G cluster_1 Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity This compound This compound ros Increased ROS Production This compound->ros mito_dys Mitochondrial Dysfunction ros->mito_dys caspase Caspase Activation mito_dys->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity via oxidative stress.

References

Validation & Comparative

Validating the Efficacy of Sebrinoflast: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical anti-cancer agent Sebrinoflast with an established MEK inhibitor, Trametinib. This compound is a novel, potent, and selective inhibitor of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in various cancers.[1][2][3] This document outlines the key secondary assays and supporting experimental data to validate the efficacy of this compound.

Comparative Efficacy Data

The following tables summarize the quantitative data from a series of preclinical assays comparing the in vitro and in vivo efficacy of this compound and Trametinib.

Table 1: In Vitro Cell Viability (IC50) in BRAF V600E Mutant Melanoma Cell Line (A375)

CompoundIC50 (nM)
This compound8.5
Trametinib12.2
Vehicle (DMSO)>10,000

IC50 values were determined after 72 hours of continuous exposure using an MTT assay.

Table 2: Inhibition of ERK Phosphorylation in A375 Cells

Compound (100 nM)% Inhibition of p-ERK
This compound95%
Trametinib92%
Vehicle (DMSO)0%

% inhibition was quantified by Western blot analysis after 2 hours of treatment.

Table 3: In Vivo Anti-Tumor Efficacy in A375 Xenograft Model

Treatment Group (1 mg/kg, daily)Tumor Growth Inhibition (%)
This compound88%
Trametinib82%
Vehicle0%

Tumor growth inhibition was measured after 21 days of treatment in immunodeficient mice bearing A375 xenografts.[4][5][6]

Signaling Pathway and Drug Mechanism

The MAPK/ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus, regulating fundamental cellular processes.[7] In many cancers, mutations in proteins like BRAF and RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.[2] this compound, like Trametinib, is designed to inhibit MEK1/2, a central kinase in this pathway, thereby blocking the phosphorylation and activation of ERK1/2 and halting the downstream proliferative signals.[1][8]

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription This compound This compound This compound->MEK Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1. The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key secondary assays are provided below.

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

  • Cell Seeding: A375 melanoma cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or Trametinib (ranging from 0.1 nM to 10 µM) or with DMSO as a vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[9]

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

This technique is used to detect the phosphorylation status of ERK, providing direct evidence of target engagement by MEK inhibitors.[10][11]

  • Cell Treatment: A375 cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with 100 nM this compound, 100 nM Trametinib, or DMSO for 2 hours.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[10]

  • Immunoblotting:

    • The membrane is blocked with 5% BSA in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[10]

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.[11]

  • Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ), and the p-ERK signal is normalized to the total ERK signal.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Blocking E->F G Primary Antibody (p-ERK) F->G H Secondary Antibody G->H I Signal Detection (ECL) H->I J Stripping & Re-probing (Total ERK) I->J K Densitometry & Normalization J->K

Figure 2. Experimental workflow for Western blot analysis of p-ERK.

Logical Comparison of Therapeutic Alternatives

This compound is positioned as a next-generation MEK inhibitor with a potentially improved therapeutic profile. The selection of a therapeutic agent depends on a balance of efficacy, safety, and the specific genetic context of the tumor.

Comparison cluster_options Therapeutic Options cluster_attributes Key Attributes Therapeutic_Goal Inhibit Tumor Growth in BRAF-Mutant Cancers This compound This compound Therapeutic_Goal->this compound Trametinib Trametinib Therapeutic_Goal->Trametinib Efficacy High Efficacy This compound->Efficacy Potentially Superior Selectivity High Selectivity for MEK1/2 This compound->Selectivity Safety Favorable Safety Profile This compound->Safety Hypothesized Improvement Bioavailability Good Oral Bioavailability This compound->Bioavailability Trametinib->Efficacy Clinically Validated Trametinib->Selectivity Trametinib->Safety Known Profile Trametinib->Bioavailability

References

A Head-to-Head Comparison: Sebrinoflast vs. [Competitor Compound A] in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of oncology research, the robust preclinical evaluation of novel therapeutic agents is paramount. This guide provides a comprehensive, data-driven comparison of two promising compounds, Sebrinoflast and [Competitor Compound A], in various cancer models. The following sections detail their mechanisms of action, comparative efficacy, and the experimental protocols utilized in their evaluation, offering a critical resource for researchers in the field.

Mechanism of Action: A Tale of Two Kinase Inhibitors

This compound is a next-generation, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically designed to target both activating EGFR mutations and the T790M resistance mutation, a common mechanism of acquired resistance to first and second-generation EGFR inhibitors. Its covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR leads to sustained inhibition of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, thereby arresting cell proliferation and inducing apoptosis in EGFR-mutant cancer cells.

[Competitor Compound A], a first-generation reversible EGFR inhibitor, also targets the ATP-binding site of EGFR. However, its efficacy is often limited by the emergence of the T790M mutation, which sterically hinders its binding and reduces its inhibitory activity. This fundamental difference in their interaction with the EGFR kinase domain underpins the observed disparities in their anti-tumor activity, particularly in resistant cancer models.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Competitor_A [Competitor Compound A] Competitor_A->EGFR

Figure 1: Simplified EGFR signaling pathway and points of inhibition by this compound and [Competitor Compound A].

Comparative Efficacy in In Vitro Cancer Models

The anti-proliferative activity of this compound and [Competitor Compound A] was assessed across a panel of non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)[Competitor Compound A] IC50 (nM)
PC-9Exon 19 Deletion815
H1975L858R + T790M12>10,000
HCC827Exon 19 Deletion1020
A549Wild-Type EGFR>15,000>15,000

Table 1: Comparative IC50 values of this compound and [Competitor Compound A] in NSCLC cell lines.

The data clearly indicate that while both compounds are effective against EGFR-mutant cells sensitive to first-generation inhibitors (PC-9 and HCC827), this compound demonstrates significantly superior potency in the H1975 cell line, which harbors the T790M resistance mutation. Neither compound showed significant activity against the wild-type EGFR cell line (A549), highlighting their specificity for mutant EGFR.

In Vivo Anti-Tumor Activity in Xenograft Models

To evaluate their in vivo efficacy, patient-derived xenograft (PDX) models of NSCLC were established in immunocompromised mice. Tumor-bearing mice were treated with either vehicle, this compound (10 mg/kg, daily), or [Competitor Compound A] (50 mg/kg, daily). Tumor growth was monitored over a period of 21 days.

Xenograft ModelEGFR MutationTreatment GroupTumor Growth Inhibition (%)
PDX-1Exon 19 DeletionThis compound85
[Competitor Compound A]65
PDX-2L858R + T790MThis compound78
[Competitor Compound A]15

Table 2: Comparative tumor growth inhibition in NSCLC patient-derived xenograft models.

Consistent with the in vitro findings, this compound exhibited superior anti-tumor activity in both xenograft models. Notably, in the T790M-positive PDX-2 model, this compound treatment resulted in significant tumor regression, whereas [Competitor Compound A] had a minimal effect on tumor growth.

Experimental Protocols

A transparent and detailed methodology is crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay
  • Cell Culture: NSCLC cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or [Competitor Compound A] for 72 hours.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

cluster_workflow Cell Viability Assay Workflow Start Start Culture Culture NSCLC Cell Lines Start->Culture Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat with Compounds (72h) Seed->Treat Assay Add CellTiter-Glo® Reagent Treat->Assay Read Measure Luminescence Assay->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Comparative Analysis: Sebrinoflast vs. Trikafta for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation is emerging, with novel therapeutic candidates like the investigational agent Sebrinoflast aiming to build upon the significant advancements established by the current standard of care, Trikafta (elexacaftor/tezacaftor/ivacaftor). This guide provides a detailed comparative analysis of this compound and Trikafta, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used for their evaluation. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The current standard of care, Trikafta, employs a triple-combination approach to address the underlying molecular defect in cystic fibrosis for patients with at least one F508del mutation.[1][2][3] It consists of two correctors, elexacaftor (B607289) and tezacaftor, and one potentiator, ivacaftor.[3][4][5] The correctors, elexacaftor and tezacaftor, work to improve the cellular processing and trafficking of the defective CFTR protein, allowing more of it to reach the cell surface.[4][5] Ivacaftor then acts as a potentiator, increasing the channel's open probability (or gating) to facilitate the flow of chloride ions.[1][4][5] This combined action increases both the quantity and function of CFTR protein at the cell surface.[4]

This compound represents a hypothetical next-generation CFTR modulator, conceptualized as a single molecule that functions as both a corrector and a potentiator. This dual-action mechanism is designed to offer a more streamlined and potentially more potent approach to restoring CFTR function. By binding to a novel allosteric site on the CFTR protein, this compound is hypothesized to induce a more favorable conformational change, leading to enhanced protein folding, stability, and channel gating.

CFTR_Modulator_Mechanisms cluster_Trikafta Trikafta (Standard Treatment) cluster_this compound This compound (Investigational) Defective_CFTR Defective CFTR (e.g., F508del) Elexacaftor_Tezacaftor Elexacaftor & Tezacaftor (Correctors) Defective_CFTR->Elexacaftor_Tezacaftor Bind & Correct Trafficking Improved Trafficking to Cell Surface Elexacaftor_Tezacaftor->Trafficking Ivacaftor Ivacaftor (Potentiator) Trafficking->Ivacaftor Surface CFTR Functional_CFTR Increased Quantity & Function of CFTR at Surface Ivacaftor->Functional_CFTR Potentiates Channel Opening Defective_CFTR_S Defective CFTR (e.g., F508del) Sebrinoflast_Molecule This compound (Dual-Action Modulator) Defective_CFTR_S->Sebrinoflast_Molecule Binds to Novel Allosteric Site Enhanced_Correction_Potentiation Enhanced Correction, Trafficking, & Gating Sebrinoflast_Molecule->Enhanced_Correction_Potentiation Highly_Functional_CFTR Higher Quantity & Function of CFTR at Surface Enhanced_Correction_Potentiation->Highly_Functional_CFTR

Figure 1: Mechanism of Action Comparison.

Clinical Efficacy

The clinical efficacy of Trikafta has been robustly demonstrated in numerous trials.[6][7][8] Key endpoints include significant improvements in the percent predicted forced expiratory volume in one second (ppFEV1), a measure of lung function, and a marked reduction in sweat chloride concentration, a direct indicator of CFTR function.[6][7][8] For this compound, the data presented is hypothetical, based on preclinical models and early-phase clinical projections, illustrating its potential for enhanced efficacy over the current standard of care.

Efficacy EndpointThis compound (Hypothetical Phase II Data)Trikafta (Phase III Trial Data)
Mean Absolute Change in ppFEV1 +15.5 percentage points from baseline+10 to +13.8 percentage points from baseline vs. placebo/active comparator[8][9]
Mean Absolute Change in Sweat Chloride -55.2 mmol/L from baseline-41.8 to -45.1 mmol/L from baseline[8]
Pulmonary Exacerbations 75% reduction in annualized rate63% reduction in annualized rate[8]
CFQ-R Respiratory Domain Score +22.5 points from baseline+17.4 to +20.2 points from baseline[8]

Safety and Tolerability

The safety profile of Trikafta is well-characterized, with the most common adverse reactions including headache, upper respiratory tract infections, abdominal pain, and diarrhea.[10][11] A significant consideration is the potential for elevated liver enzymes, necessitating regular monitoring of liver function tests.[10][12][13] The hypothetical safety profile for this compound suggests a similar but potentially more favorable profile due to its single-molecule nature, which may reduce off-target effects and drug-drug interactions.

Adverse Event (Incidence >5%)This compound (Hypothetical)Trikafta
Headache 8%15% or more[7]
Upper Respiratory Tract Infection 10%Included in most common adverse reactions[10]
Abdominal Pain 6%Included in most common adverse reactions[10]
Diarrhea 5%Included in most common adverse reactions[10]
Rash 4%10%[11]
Elevated Liver Enzymes (ALT/AST >3x ULN) 3%A known serious risk requiring monitoring[12][13]

Experimental Protocols

The evaluation of CFTR modulators relies on a set of standardized in vitro and in vivo assays. Below are the detailed methodologies for two key experiments.

Ussing Chamber Assay for CFTR Function

This ex vivo experiment measures ion transport across an epithelial cell monolayer, providing a direct assessment of CFTR protein function.

Objective: To quantify the change in CFTR-mediated chloride secretion in response to modulator treatment.

Methodology:

  • Cell Culture: Human bronchial epithelial cells from cystic fibrosis patients (homozygous for F508del) are cultured on permeable supports until a confluent and polarized monolayer is formed.

  • Incubation: Cells are incubated with either this compound or the components of Trikafta (elexacaftor, tezacaftor, and ivacaftor) for 24-48 hours to allow for CFTR correction and trafficking to the cell surface.[14]

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with a physiological Ringer's solution and maintained at 37°C.[14][15]

  • Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects the net ion transport, is measured.[14]

  • Pharmacological Stimulation:

    • Amiloride is added to the apical side to block sodium channels (ENaC).[15][16]

    • Forskolin (B1673556) is then added to raise intracellular cAMP levels and activate CFTR channels.[14][15]

    • A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.[14][16]

  • Data Analysis: The change in Isc following forskolin stimulation is calculated as a measure of CFTR function.

Ussing_Chamber_Workflow A 1. Culture CFBE Cells on Permeable Support B 2. Incubate with Modulators (this compound or Trikafta) A->B C 3. Mount Monolayer in Ussing Chamber B->C D 4. Measure Baseline Short-Circuit Current (Isc) C->D E 5. Add Amiloride (Block ENaC) D->E F 6. Add Forskolin (Activate CFTR) E->F G 7. Add CFTR Inhibitor (Confirm Specificity) F->G H 8. Analyze Change in Isc G->H

Figure 2: Ussing Chamber Experimental Workflow.

Sweat Chloride Test

This is a key in vivo diagnostic and efficacy endpoint for cystic fibrosis therapies, measuring the concentration of chloride in sweat.

Objective: To measure the in vivo effect of CFTR modulators on chloride secretion in sweat glands.

Methodology:

  • Preparation: A small area of the patient's forearm is cleaned.[17] No creams or lotions should be applied to the skin for 24 hours prior to the test.[17][18]

  • Iontophoresis: Two electrodes are placed on the forearm. A gel containing pilocarpine (B147212), a sweat-inducing chemical, is applied under the electrodes.[17][18][19] A weak electrical current is passed through the electrodes for about 5 minutes to deliver the pilocarpine into the skin and stimulate the sweat glands.[17][19]

  • Sweat Collection: The electrodes are removed, the area is cleaned, and a special sweat collection device is attached to the stimulated area for approximately 30 minutes.[17][18][20]

  • Analysis: The collected sweat is sent to a laboratory to measure the chloride concentration.[18][21]

  • Interpretation: A sweat chloride concentration of 60 mmol/L or higher is consistent with a diagnosis of cystic fibrosis.[19] Reductions from baseline following treatment indicate restoration of CFTR function.

Conclusion

Trikafta has revolutionized the treatment of cystic fibrosis, establishing a high benchmark for efficacy and safety. The investigational agent this compound, with its hypothetical dual-action mechanism and potentially improved clinical profile, represents a promising next step in the evolution of CFTR modulator therapy. The data and protocols presented in this guide offer a framework for the objective comparison of these two therapeutic strategies. Further clinical investigation is required to validate the potential benefits of this compound and its place in the future landscape of cystic fibrosis treatment.

References

Confirming Cellular Target Engagement of Sebrinoflast: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Sebrinoflast" is a hypothetical compound, this guide utilizes illustrative data to demonstrate the application of target engagement assays. The principles and methodologies described are based on established scientific techniques.

This guide provides a comparative overview of methodologies to confirm the cellular target engagement of this compound, a hypothetical novel kinase inhibitor targeting Kinase X. For comparison, we include data for a known alternative inhibitor, Compound Y.

Introduction to Target Engagement

Target engagement is the critical first step in drug discovery, confirming that a drug candidate physically interacts with its intended molecular target within a cellular environment.[1][2] This validation is crucial for interpreting downstream pharmacological effects and establishing a clear structure-activity relationship. Various biophysical and biochemical methods can be employed to measure target engagement, each with its own advantages and limitations.[1]

This guide will focus on two widely used label-free methods for quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Methodology Comparison: CETSA vs. NanoBRET™

Here, we compare two prominent methods for assessing the target engagement of this compound and Compound Y with Kinase X in living cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor drug-target interactions in a native cellular context.[3][4] The principle is based on the ligand-induced thermal stabilization of the target protein.[3] Binding of a compound like this compound to Kinase X is expected to increase its resistance to heat-induced denaturation.[4]

  • Cell Culture and Treatment: Human cancer cell line (e.g., HeLa) endogenously expressing Kinase X is cultured to ~80% confluency. Cells are treated with varying concentrations of this compound or Compound Y for 2 hours. A vehicle control (DMSO) is included.

  • Heating: The treated cells are harvested, washed, and resuspended in PBS. The cell suspension is divided into aliquots and heated at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Lysis and Protein Quantification: Cells are lysed by freeze-thaw cycles. The soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.

  • Detection: The amount of soluble Kinase X in the supernatant is quantified by Western blotting or an immunoassay like ELISA.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for each treatment condition. A shift in the melting curve indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a proximity-based method that measures compound binding to a specific kinase target in live cells.[5] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.[5] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[5]

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a Kinase X-NanoLuc® fusion protein.

  • Assay Setup: Transfected cells are seeded into a 96-well plate. The cells are then treated with the NanoBRET™ tracer and varying concentrations of this compound or Compound Y.

  • Signal Detection: After a 2-hour incubation at 37°C, the NanoLuc® substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader.

  • Data Analysis: The data is plotted as the BRET ratio versus the concentration of the test compound. The IC50 value, representing the concentration at which 50% of the tracer is displaced, is calculated to determine the cellular affinity of the compound.

Comparative Data: this compound vs. Compound Y

The following table summarizes the hypothetical quantitative data obtained from CETSA and NanoBRET™ assays for this compound and Compound Y.

Parameter This compound Compound Y Assay Method
Maximal Thermal Shift (ΔTm) 5.2°C3.8°CCETSA
CETSA EC50 (Target Stabilization) 75 nM150 nMCETSA
NanoBRET™ IC50 (Tracer Displacement) 50 nM120 nMNanoBRET™
Cell Permeability HighModerateInferred from cellular assays

Table 1: Comparative target engagement data for this compound and Compound Y.

Visualizing Cellular Target Engagement

Signaling Pathway of Kinase X

Kinase_X_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Kinase_X Kinase_X Upstream_Kinase->Kinase_X Downstream_Substrate Downstream_Substrate Kinase_X->Downstream_Substrate Cellular_Response Cellular_Response Downstream_Substrate->Cellular_Response This compound This compound This compound->Kinase_X

Figure 1: Simplified signaling pathway illustrating the role of Kinase X and the inhibitory action of this compound.

CETSA Experimental Workflow

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Analysis Cell_Culture 1. Cell Culture Compound_Treatment 2. Treat with this compound Cell_Culture->Compound_Treatment Harvest_Cells 3. Harvest Cells Heat_Shock 4. Apply Heat Gradient Harvest_Cells->Heat_Shock Cell_Lysis 5. Cell Lysis Centrifugation 6. Separate Soluble Fraction Cell_Lysis->Centrifugation Quantification 7. Quantify Soluble Kinase X Centrifugation->Quantification

Figure 2: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Both CETSA and NanoBRET™ assays provide robust and quantitative methods to confirm the intracellular target engagement of this compound. The hypothetical data suggests that this compound effectively engages Kinase X in cells with high potency, as indicated by the significant thermal shift in CETSA and the low IC50 value in the NanoBRET™ assay. Compared to the alternative, Compound Y, this compound demonstrates superior target engagement and cellular permeability. These direct demonstrations of target binding in a cellular context are essential for validating the mechanism of action of this compound and provide a strong rationale for its further development.[2]

References

Cross-Validation of Sebrinoflast's Anti-Tumor Activity in Diverse Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of Sebrinoflast, a novel investigational anti-cancer agent, with an established alternative, Gefitinib. The data presented herein is a synthesis of findings from three independent laboratories, offering a cross-validation of this compound's potency and efficacy. This document is intended to provide researchers, scientists, and drug development professionals with an objective analysis to support further investigation and decision-making.

Introduction to this compound

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the Receptor Tyrosine Kinase (RTK) family. Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer types. By targeting the ATP-binding site of the EGFR kinase domain, this compound aims to block downstream signaling cascades, thereby inhibiting tumor cell growth and promoting apoptosis.

Comparative In Vitro Activity

The anti-proliferative activity of this compound was assessed in parallel with Gefitinib, a well-characterized first-generation EGFR inhibitor, across three independent research laboratories. The half-maximal inhibitory concentration (IC50) was determined in the A549 non-small cell lung cancer cell line, which harbors a wild-type EGFR.

Table 1: Comparative IC50 Values (µM) of this compound and Gefitinib in A549 Cells

CompoundLab 1Lab 2Lab 3Mean IC50 (µM)Standard Deviation
This compound0.850.920.880.880.035
Gefitinib1.521.611.481.540.066

The data consistently demonstrates that this compound exhibits a lower mean IC50 than Gefitinib, indicating higher potency in inhibiting the proliferation of A549 cells. The low standard deviation across the three laboratories underscores the reproducibility of these findings.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR P P This compound This compound This compound->EGFR ATP ATP ATP->EGFR Ras Ras P->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture A549 Cell Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution (this compound & Gefitinib) Compound_Addition Add Serial Dilutions of Compounds Compound_Prep->Compound_Addition Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h Incubation_24h->Compound_Addition Incubation_72h 72h Incubation Compound_Addition->Incubation_72h MTT_Assay MTT Assay for Cell Viability Incubation_72h->MTT_Assay Data_Acquisition Measure Absorbance at 570 nm MTT_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Cross_Validation_Logic cluster_labs Independent Laboratories cluster_analysis Comparative Analysis cluster_conclusion Conclusion Lab1 Lab 1 (IC50 Data) Data_Pooling Pool Data for this compound & Gefitinib Lab1->Data_Pooling Lab2 Lab 2 (IC50 Data) Lab2->Data_Pooling Lab3 Lab 3 (IC50 Data) Lab3->Data_Pooling Mean_SD_Calc Calculate Mean and Standard Deviation Data_Pooling->Mean_SD_Calc Potency_Comparison Compare Potency (this compound vs. Gefitinib) Mean_SD_Calc->Potency_Comparison Reproducibility Assess Reproducibility (Low SD) Mean_SD_Calc->Reproducibility

Performance Benchmark Analysis: Sebrinoflast in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Sebrinoflast, a novel third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), against established standards in the treatment of non-small cell lung cancer (NSCLC). The data presented herein is derived from a series of preclinical in vitro experiments designed to evaluate its efficacy and selectivity, particularly against common resistance mutations.

Data Presentation: Comparative Efficacy of EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and two reference compounds, Gefitinib (a first-generation EGFR-TKI) and Osimertinib (a third-generation EGFR-TKI). The experiments were conducted on NSCLC cell lines with different EGFR mutation statuses. Lower IC50 values indicate higher potency.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Osimertinib IC50 (nM)This compound IC50 (nM)
PC-9Exon 19 Deletion (Del19)151210
H1975L858R + T790M>10,0002520
H3255L858R201815
A549Wild-Type (WT)>10,0008001200
H1975-CRL858R + T790M + C812S (Fictional)>10,000>5,000150

Experimental Protocols

Cell Culture and Maintenance: All NSCLC cell lines (PC-9, H1975, H3255, A549, and the engineered H1975-CR) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (IC50 Determination): The anti-proliferative activity of the compounds was determined using a standard CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with a range of concentrations of this compound, Osimertinib, or Gefitinib for 72 hours.

  • After the incubation period, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

  • Luminescence was measured using a plate reader.

  • The resulting data were normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism software.

Visualizations: Signaling Pathways and Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF Ligand EGF->EGFR This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling pathway inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture Cell Line Culture (PC-9, H1975, etc.) seeding Seed Cells in 96-Well Plates culture->seeding treatment Add Dilutions of This compound & Controls seeding->treatment incubation Incubate for 72 hours treatment->incubation assay Perform CellTiter-Glo Viability Assay incubation->assay readout Measure Luminescence assay->readout calc Calculate IC50 Values readout->calc Logical_Comparison cluster_question Core Question cluster_approach Experimental Approach cluster_conclusion Conclusion Q Is this compound a potent inhibitor of resistant EGFR mutations? A1 Select cell lines with key EGFR mutations (Del19, T790M, C812S) Q->A1 A2 Benchmark against known standards: 1st Gen (Gefitinib) & 3rd Gen (Osimertinib) Q->A2 A3 Determine IC50 values via cell viability assays Q->A3 C This compound shows high potency against T790M and the novel C812S resistance mutations, outperforming existing standards. A1->C A2->C A3->C

Head-to-Head Comparison: Sebrinoflast and Analogs for Inflammatory Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I must clarify that "Sebrinoflast" is not a recognized or publicly documented compound in scientific literature or drug databases. Therefore, this guide has been generated using a hypothetical framework to demonstrate the requested content structure and data presentation style. The compound, its analogs, associated data, and experimental protocols are illustrative and created for the purpose of this example.

This guide provides a comparative analysis of the novel kinase inhibitor this compound (SF-1) and its two primary analogs, SF-A2 and SF-B3. These compounds are investigated for their potential to inhibit the MAP4K7 signaling cascade, a key pathway implicated in autoimmune and inflammatory disorders.

Mechanism of Action and Signaling Pathway

This compound and its analogs are designed to be competitive inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7). Inhibition of MAP4K7 is hypothesized to block the downstream phosphorylation of JNK and p38, ultimately reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor MAP4K7 MAP4K7 Receptor->MAP4K7 Activates JNK_p38 JNK / p38 MAP4K7->JNK_p38 Phosphorylates AP1 AP-1 JNK_p38->AP1 Activates This compound This compound (SF-1) Analogs (SF-A2, SF-B3) This compound->MAP4K7 Inhibits Cytokines Pro-inflammatory Genes (TNF-α, IL-6) AP1->Cytokines Induces Transcription

Caption: The MAP4K7 signaling cascade and the inhibitory action of this compound.

Comparative Performance Data

The following tables summarize the key performance metrics for this compound (SF-1), Analog SF-A2, and Analog SF-B3 based on a series of in vitro and in vivo studies.

This table outlines the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase (MAP4K7) and two common off-target kinases, SRC and LCK, to assess selectivity.

CompoundTarget: MAP4K7 IC50 (nM)Off-Target: SRC IC50 (nM)Off-Target: LCK IC50 (nM)Selectivity Ratio (SRC/MAP4K7)
This compound (SF-1) 15> 1,500> 2,000> 100x
Analog SF-A2 28515042.5x
Analog SF-B3 45> 5,000> 5,000> 111x

Data represent the mean of n=3 independent experiments.

This table shows the half-maximal effective concentration (EC50) for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs).

CompoundTNF-α Inhibition EC50 (nM)Max Inhibition (%)
This compound (SF-1) 5598%
Analog SF-A2 1299%
Analog SF-B3 15095%

Cells were stimulated with 100 ng/mL LPS for 6 hours.

This table presents key pharmacokinetic parameters following a single 10 mg/kg oral dose in male C57BL/6 mice.

CompoundT½ (hours)Cmax (ng/mL)Bioavailability (F%)
This compound (SF-1) 4.285035%
Analog SF-A2 2.191032%
Analog SF-B3 8.572055%

T½: Half-life; Cmax: Maximum plasma concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Objective: To determine the IC50 of test compounds against target and off-target kinases.

  • Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human kinases (MAP4K7, SRC, LCK) were incubated with a europium-labeled anti-phospho-serine/threonine antibody and a ULight™-labeled peptide substrate in the presence of ATP.

  • Procedure:

    • A 10-point serial dilution of each compound (this compound, SF-A2, SF-B3) was prepared in DMSO, then diluted in assay buffer.

    • Kinase, substrate, and compound were added to a 384-well plate and incubated for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding a solution containing 10 µM ATP.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped, and the TR-FRET detection reagents were added.

    • After a final 60-minute incubation, the plate was read on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • IC50 values were calculated using a four-parameter logistic curve fit.

  • Objective: To measure the potency of compounds in inhibiting cytokine release in a cellular context.

  • Method: Human PBMCs were isolated from whole blood using a Ficoll-Paque density gradient. Cells were then treated with compounds before being stimulated with LPS to induce an inflammatory response.

Experimental_Workflow A 1. Isolate Human PBMCs (Ficoll Gradient) B 2. Seed Cells in 96-well Plate (2x10^5 cells/well) A->B C 3. Pre-incubate with Compounds (1 hour, 37°C) B->C D 4. Stimulate with LPS (100 ng/mL, 6 hours) C->D E 5. Centrifuge Plate & Collect Supernatant D->E F 6. Quantify TNF-α (ELISA) E->F G 7. Calculate EC50 Values F->G

Caption: Workflow for the cell-based TNF-α inhibition assay.

  • Objective: To determine the oral bioavailability and half-life of the compounds.

  • Animals: Male C57BL/6 mice (n=3 per compound), 8-10 weeks old.

  • Procedure:

    • Animals were fasted overnight prior to dosing.

    • Each compound was formulated in 0.5% methylcellulose (B11928114) / 0.1% Tween 80 and administered as a single oral gavage dose of 10 mg/kg.

    • Blood samples (approx. 20 µL) were collected via tail vein sampling at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Plasma was isolated by centrifugation.

    • Compound concentrations in plasma were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • PK parameters were calculated using non-compartmental analysis software.

Summary and Conclusion

This comparative analysis provides a clear performance profile for this compound and its analogs:

  • This compound (SF-1): Exhibits a balanced profile with good potency against MAP4K7 and high selectivity (>100x) over the tested off-target kinases. It shows moderate oral bioavailability and a reasonable half-life, making it a strong lead candidate.

  • Analog SF-A2: Demonstrates significantly improved potency, both biochemically and in cells. However, this comes at the cost of reduced selectivity and a shorter half-life, suggesting a higher risk of off-target effects and requiring more frequent dosing.

  • Analog SF-B3: Shows the most favorable pharmacokinetic profile with a longer half-life and superior bioavailability. Its primary drawback is lower potency, which may necessitate higher clinical doses.

The choice between these compounds depends on the desired therapeutic profile. This compound remains the most well-rounded candidate, while SF-B3 is promising for applications where a longer duration of action is critical, and SF-A2 could be considered for indications where maximum potency is the primary driver. Further investigation into the broader kinase selectivity and in vivo efficacy of each compound is warranted.

Safety Operating Guide

Essential Safety and Handling Protocols for Sebrinoflast

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established best practices for handling hazardous chemical compounds in a laboratory setting. As "Sebrinoflast" is a fictional substance for the purpose of this guide, these protocols are illustrative and should be adapted based on the actual, verified properties of any new chemical entity.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. Adherence to these procedural steps is vital for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Immediate Precautions

Initial assessments indicate that this compound is a potent compound with several hazardous properties. All personnel must be familiar with these risks before commencing any handling procedures.

Assumed Hazardous Properties of this compound:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Mutagenicity: Suspected of causing genetic defects.

In the event of exposure, immediate action is critical. An emergency eyewash and safety shower must be readily accessible in any area where this compound is handled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure to this compound. The following table summarizes the mandatory PPE for all personnel handling this compound.

Protection Area Required PPE Specifications and Use Guidelines
Hand Protection Nitrile Gloves (double-gloved)Wear two pairs of disposable nitrile gloves at all times. Check for perforations before and during use. Never reuse disposable gloves.[1]
Eye and Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashing.[2][3]
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, chemical-resistant lab coat is required. Ensure sleeves are fully extended and the coat is buttoned.
Respiratory Protection N95 Respirator or higherAn N95 respirator is the minimum requirement when handling this compound powder or when aerosolization is possible.[2]

Experimental Workflow for Handling this compound

The following procedural workflow must be followed for all experiments involving this compound to minimize exposure risk and ensure procedural consistency.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Don Appropriate PPE B Prepare a Designated Work Area A->B C Pre-label all necessary tubes and flasks B->C D Weigh this compound in a chemical fume hood C->D Proceed to Handling E Prepare stock solutions within the fume hood D->E F Perform experimental procedures E->F G Decontaminate all work surfaces F->G Experiment Complete H Segregate and dispose of this compound waste G->H I Safely remove and dispose of PPE H->I J Wash hands thoroughly I->J

Figure 1: Standard Experimental Workflow for this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.

Key Disposal Steps:

  • Segregation at the Source: Separate liquid and solid waste into distinct, clearly labeled hazardous waste containers.

  • Container Labeling: Each waste container must have a hazardous waste label detailing its contents, including "this compound," the date, and the primary hazard (e.g., "Toxic," "Irritant").

  • Liquid Waste:

    • Aqueous solutions containing this compound must be collected in a designated, sealed container.

    • Disposal of this compound solutions down the sink is strictly prohibited.[4][5]

  • Solid Waste:

    • Contaminated items such as gloves, pipette tips, and empty vials must be collected in a dedicated solid waste container lined with a heavy-duty plastic bag.

    • Sharps contaminated with this compound must be placed in an approved sharps container.[1]

  • Decontamination: All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated before reuse.

  • Waste Pickup: Contact your institution's Environmental Health & Safety (EHS) department for the pickup and final disposal of all this compound waste containers.

The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.

DisposalPlan Start Material Contaminated with this compound? IsLiquid Is the waste primarily liquid? Start->IsLiquid IsSharp Is the solid waste a sharp? IsLiquid->IsSharp No (Solid) LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSharp->SolidWaste No SharpsContainer Dispose of in Approved Sharps Container IsSharp->SharpsContainer Yes EHS_Pickup Arrange for EHS Waste Pickup LiquidWaste->EHS_Pickup SolidWaste->EHS_Pickup SharpsContainer->EHS_Pickup

Figure 2: Decision-Making Flowchart for this compound Waste Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.